2-chloro-1-(1H-indol-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRRBMAMUDWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406682 | |
| Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17380-07-3 | |
| Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the predominant synthesis pathway for 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. The synthesis, centered around the Friedel-Crafts acylation of indole, is outlined with a comprehensive experimental protocol, quantitative data, and workflow visualizations.
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride, facilitating the attack by the electron-rich indole ring, primarily at the C3 position.
Common Lewis acids for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and dialkylaluminum chlorides. The choice of catalyst can influence the reaction's efficiency and selectivity.
Caption: Friedel-Crafts acylation of indole with 2-chloropropionyl chloride.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from general procedures for the Friedel-Crafts acylation of indoles.[1]
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add diethylaluminum chloride solution (1.1 equivalents) dropwise to the stirred solution under a nitrogen atmosphere.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a solid. Characterize the product by NMR, IR, and mass spectrometry.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reactions, and the spectroscopic data are predicted values based on the chemical structure and data from analogous compounds.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Theoretical Yield | Based on 1.0 g of indole, the theoretical yield is approximately 1.77 g. |
| Expected Practical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (br s, 1H, NH), 8.20 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 5.10 (q, J = 6.8 Hz, 1H, CH), 1.85 (d, J = 6.8 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.5 (C=O), 136.8, 130.5, 126.2, 123.5, 122.8, 121.5, 115.0, 111.5 (Ar-C), 52.0 (CHCl), 22.5 (CH₃) |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1650 (C=O stretch), 1530, 1450 (aromatic C=C stretch) |
| Mass Spec (ESI-MS) | m/z 208.05 [M+H]⁺, 230.03 [M+Na]⁺ |
Safety Considerations
-
2-Chloropropionyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethylaluminum chloride is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.
-
The reaction should be quenched carefully at low temperatures to control the exothermic reaction.
This technical guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.
References
An In-depth Technical Guide on 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the physicochemical properties, experimental protocols, and biological activity of 2-chloro-1-(1H-indol-3-yl)propan-1-one is limited. This guide summarizes the available data and provides a theoretical framework for its synthesis and characterization based on related compounds.
Core Physicochemical Properties
Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes key identifiers and predicted properties for the compound.
| Property | Value | Source |
| CAS Number | 17380-07-3 | BIOZOL[1] |
| Molecular Formula | C₁₁H₁₀ClNO | PubChem |
| Molecular Weight | 207.66 g/mol | PubChem |
| Monoisotopic Mass | 207.04509 Da | PubChem |
| Predicted XlogP | 3.1 | PubChem |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Hypothetical Synthesis Protocol
Reaction:
Indole + 2-Chloropropionyl Chloride → this compound
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
A suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in the chosen anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: To the cooled solution, add the Lewis acid catalyst portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Acylating Agent: Add a solution of 2-chloropropionyl chloride in the same anhydrous solvent dropwise to the stirred mixture via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, followed by stirring at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound.
-
Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Visualized Experimental Workflow
The following diagram illustrates the hypothetical workflow for the synthesis and purification of this compound.
References
In-Depth Technical Guide: 2-chloro-1-(1H-indol-3-yl)propan-1-one
CAS Registry Number: 17380-07-3
This technical guide provides a comprehensive overview of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide combines established information with plausible experimental protocols and analysis of structurally related compounds to serve as a foundational resource for future research.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and includes predicted values for a structurally similar compound, 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one, to provide estimated parameters.
| Property | Value | Source |
| CAS Registry Number | 17380-07-3 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [2] |
| Molecular Weight | 207.65 g/mol | [2] |
| Purity | Min. 95% | [2] |
| Predicted Boiling Point | 385.0 ± 27.0 °C | [3] |
| Predicted Density | 1.245 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 15.68 ± 0.30 | [3]* |
*Note: Predicted values are for the related compound 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one (CAS 731003-87-5) and should be used as estimates.
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and common method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation. The following is a proposed experimental protocol for the synthesis of this compound.
Reaction:
Indole + 2-Chloropropionyl chloride → this compound
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve indole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled suspension.
-
Stir the mixture at 0°C for 15-20 minutes.
-
Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Proposed Analytical Characterization
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Predicted spectra suggest characteristic signals for the indole ring protons, the methine proton adjacent to the chlorine and carbonyl groups, and the methyl protons.
-
¹³C NMR: Predicted spectra would show distinct signals for the carbonyl carbon, the carbon bearing the chlorine, the methyl carbon, and the carbons of the indole ring.
Infrared (IR) Spectroscopy:
-
Expected characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, and C-Cl stretch.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently available. However, the 3-acylindole scaffold is a prominent feature in many biologically active compounds. Research on analogous structures suggests several potential areas of pharmacological interest.
-
Antifungal Activity: Several 3-acylindole analogs have demonstrated potent antifungal activities against various phytopathogenic fungi. Structure-activity relationship studies have indicated that the nature of the acyl group is important for this activity.[4]
-
Antimicrobial and Antioxidant Properties: Derivatives of 3-acetylindole have been synthesized and shown to possess both antimicrobial and antioxidant activities.[5]
-
Anticancer Activity: The indole nucleus is a well-known scaffold in the design of anticancer agents. Annulated indole compounds have been shown to inhibit the proliferation of leukemic cells by inducing DNA fragmentation and apoptosis through caspase-3 activation.[6] Many indole derivatives target pathways involved in cell cycle regulation and proliferation.
Given that this compound is a halo-acyl derivative of indole, it could potentially act as an alkylating agent, which is a mechanism of action for some anticancer drugs. This hypothesis would require experimental validation.
Visualizations
The following diagrams illustrate the proposed experimental workflows and a potential logical relationship for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Proposed workflow for the analytical characterization of the final product.
References
- 1. This compound, CAS [[17380-07-3]] | BIOZOL [biozol.de]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 731003-87-5 CAS MSDS (2-CHLORO-1-(2-METHYL-1H-INDOL-3-YL)PROPAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Antifungal agents. Part 3: synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data of 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectral data for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this molecule. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Structure
Figure 1: Chemical structure of this compound.
Molecular Formula: C₁₁H₁₀ClNO
Molecular Weight: 207.66 g/mol
IUPAC Name: this compound
CAS Number: 17380-07-3
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum was calculated using advanced algorithms that consider the chemical environment of each proton. The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.30 | br s | 1H | NH -1 |
| 8.15 | d | 1H | H -4 |
| 7.45 | d | 1H | H -7 |
| 7.30 | m | 2H | H -5, H -6 |
| 8.40 | s | 1H | H -2 |
| 5.20 | q | 1H | CH (Cl) |
| 1.85 | d | 3H | CH ₃ |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Carbon Atom |
| 192.5 | C =O |
| 136.8 | C -7a |
| 134.0 | C -2 |
| 126.5 | C -3a |
| 123.5 | C -6 |
| 122.8 | C -5 |
| 121.0 | C -4 |
| 115.2 | C -3 |
| 111.8 | C -7 |
| 55.0 | C H(Cl) |
| 21.5 | C H₃ |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocols
The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
4.2. NMR Data Acquisition
-
The NMR spectra can be recorded on a 400 MHz (or higher) spectrometer.
-
Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
-
For ¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse experiment.
-
Typical spectral parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16-32 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.
-
4.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
2-chloro-1-(1H-indol-3-yl)propan-1-one molecular weight and formula
An In-depth Technical Guide on 2-chloro-1-(1H-indol-3-yl)propan-1-one For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular properties of this compound, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its molecular formula and weight, supported by a logical relationship diagram.
Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling. The molecular formula was determined by analyzing the constituent elements based on its chemical structure, and the molecular weight was calculated accordingly.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
Structural and Molecular Relationships
To visualize the derivation of the compound's properties, the following diagram illustrates the logical flow from the chemical name to its molecular formula and weight.
Caption: Logical relationship of this compound.
Experimental Protocols
While specific experimental data for this compound is not widely published, a general protocol for its synthesis can be conceptualized based on established chemical principles. A potential synthetic route involves the Friedel-Crafts acylation of indole.
Conceptual Synthetic Protocol:
-
Preparation of the Acylating Agent: 2-chloropropionyl chloride would be used as the acylating agent.
-
Friedel-Crafts Acylation:
-
Indole is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.
-
A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.
-
2-chloropropionyl chloride is added dropwise to the stirred solution.
-
The reaction is allowed to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is quenched by carefully pouring it over crushed ice and acidifying with dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
-
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for practical application.
An In-depth Technical Guide to 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a halogenated indole derivative. Due to a lack of extensive research on this specific molecule, this document compiles available chemical data, proposes a detailed synthetic protocol based on established chemical principles, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar indole compounds.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The introduction of various substituents onto the indole scaffold allows for the fine-tuning of their pharmacological properties. Halogenated acylindoles, in particular, represent a class of compounds with significant potential for biological activity, including antimicrobial and anticancer effects. This compound (CAS Number: 17380-07-3) is a member of this class, though it remains a relatively underexplored molecule in the scientific literature. This guide aims to consolidate the known information and provide a framework for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases and supplier information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17380-07-3 |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| SMILES | CC(C(=O)C1=CNC2=CC=CC=C21)Cl |
| InChI | InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 |
Discovery and History
The specific discovery and detailed historical development of this compound are not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as a chemical intermediate in a larger synthetic sequence or as part of a library of indole derivatives for screening purposes. Its commercial availability from various chemical suppliers indicates that it is a known and accessible chemical entity. The primary method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation, a reaction with a long history dating back to 1877. It is highly probable that the first synthesis of this compound utilized this well-established chemical transformation.
Experimental Protocols
While a specific peer-reviewed protocol for the synthesis of this compound is not available, a robust and reliable procedure can be proposed based on the well-established Friedel-Crafts acylation of indole. This reaction involves the electrophilic substitution of a hydrogen atom on the indole ring with an acyl group.
Proposed Synthesis: Friedel-Crafts Acylation of Indole
The most direct route to synthesize this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and indole (1.17 g, 10 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: To the stirred solution, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.47 g, 11 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.40 g, 11 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (5 mL). Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region), a quartet for the methine proton adjacent to the chlorine and carbonyl group, a doublet for the methyl protons, and a broad singlet for the N-H proton of the indole. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and the carbons of the indole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (207.66 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretching of the ketone, and a band for the N-H stretching of the indole. |
Potential Biological Activities and Signaling Pathways
While no specific biological activity data for this compound has been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. Many indole derivatives and compounds bearing an α-haloketone moiety exhibit significant biological activities.
Postulated Areas of Biological Relevance
-
Anticancer Activity: The indole nucleus is a common scaffold in many anticancer agents. The α-chloroketone moiety can act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules like enzymes and DNA, which could lead to cytotoxic effects.
-
Antimicrobial Activity: Indole derivatives are known to possess broad-spectrum antimicrobial properties. The lipophilic nature of the indole ring can facilitate membrane disruption, while the reactive chloroketone could inhibit essential microbial enzymes.
-
Enzyme Inhibition: The electrophilic nature of the α-chloroketone makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site. This could be a mechanism for a variety of pharmacological effects.
Hypothetical Signaling Pathway Involvement
Based on the activities of similar compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism of action for an anticancer effect, where the compound induces apoptosis.
Caption: Hypothetical apoptotic pathway initiated by the compound.
Future Directions
The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A peer-reviewed publication detailing the optimized synthesis and full spectroscopic characterization of the compound is needed.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any significant biological activity.
-
Mechanism of Action Studies: If activity is identified, further studies to elucidate the mechanism of action, including target identification and pathway analysis, would be warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the indole ring, the acyl chain, and the halogen atom would provide valuable insights into the structural requirements for activity.
Conclusion
This compound is a readily accessible yet understudied indole derivative. Based on established chemical principles, its synthesis via Friedel-Crafts acylation is straightforward. While its biological properties remain to be experimentally determined, its structural features suggest a potential for interesting pharmacological activities. This technical guide provides a solid foundation and a call to action for the scientific community to further investigate this promising molecule.
An In-depth Technical Guide to 2-chloro-1-(1H-indol-3-yl)propan-1-one: Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. This technical guide focuses on the synthesis, chemical properties, and potential therapeutic applications of 2-chloro-1-(1H-indol-3-yl)propan-1-one and its structural analogues. By exploring the structure-activity relationships of these derivatives, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. Particular emphasis is placed on their potential as antimicrobial and anticancer agents, with detailed experimental protocols and an analysis of their interactions with key cellular signaling pathways.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The introduction of an α-chlorinated propanoyl group at the C3 position of the indole ring, as seen in this compound, offers a reactive handle for further chemical modifications and presents a unique pharmacophore for biological activity. This guide will delve into the synthetic routes to access these compounds, their chemical characteristics, and a survey of their reported and potential biological activities, with a focus on antimicrobial and anticancer applications.
Synthesis of this compound and its Analogues
The primary method for the synthesis of this compound and its analogues is the Friedel-Crafts acylation of indole or its derivatives with 2-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.
General Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Indole (or substituted indole)
-
2-chloropropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., AlCl₃, SnCl₄, Et₂AlCl)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Note: The choice of Lewis acid and reaction conditions may need to be optimized for different substituted indoles to achieve the best yields and selectivity. For instance, milder Lewis acids like diethylaluminum chloride (Et₂AlCl) can be beneficial for substrates sensitive to strong acids.[1]
Synthesis of Structural Analogues
Structural diversity can be introduced by:
-
Substitution on the Indole Ring: Utilizing commercially available or synthesized substituted indoles (e.g., 5-chloro, 5-methoxy, 2-methyl) in the Friedel-Crafts acylation allows for the exploration of electronic and steric effects on biological activity.
-
Modification of the Acyl Chain: Employing different α-halo acyl chlorides (e.g., 2-bromopropionyl chloride, 2-chlorobutyryl chloride) can modulate the reactivity and lipophilicity of the resulting compounds.
-
Derivatization of the Chloro Group: The α-chloro atom serves as a convenient leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups (e.g., amines, azides, thiols) to generate a library of derivatives.
Chemical Properties and Characterization
The synthesized compounds are typically characterized by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For this compound, one would expect characteristic signals for the indole protons, a quartet for the α-proton of the propanoyl chain, and a doublet for the methyl group.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl stretching vibration. The N-H stretch of the indole ring typically appears as a broad peak around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Biological Activities
While specific biological data for this compound is not extensively reported in publicly available literature, the activities of its structural analogues provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity
Indole derivatives are known to possess a wide range of antimicrobial activities.[2] The introduction of a halogenated acyl group at the C3 position can enhance this activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against various microbial strains.
| Compound/Analogue | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Indole-Triazole Derivative | 6.25 | >50 | 3.125 | [2] |
| Indole-Thiadiazole Derivative | 3.125 | >50 | 3.125 | [2] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | 3.9-7.8 | - | 15.6 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Several indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
| Compound/Analogue | Cell Line | IC₅₀ (µM) | Reference |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | 2.6 | [4] |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | MCF7 (Breast) | 10.0 | [4] |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | PC-3 (Prostate) | 7.8 | [4] |
| Indole-Chalcone Derivative | A549 (Lung) | 0.003 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways
Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Understanding these interactions is crucial for the rational design of more potent and selective anticancer agents.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Many indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain indole alkaloids have demonstrated the ability to modulate the MAPK pathway, leading to cancer cell death.[7]
Caption: Modulation of the MAPK signaling pathway by indole derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is influenced by the nature and position of substituents on the indole ring and modifications to the side chain.
-
Indole Ring Substituents: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the indole ring can significantly impact the electronic properties of the molecule and its interaction with biological targets.
-
Side Chain Modifications: The α-chloro group is a key feature, potentially acting as an electrophilic center for covalent modification of target proteins. Replacing the chlorine with other functionalities can alter the mechanism of action and selectivity.
Future research should focus on synthesizing a broader range of analogues to establish a more comprehensive SAR. This includes exploring a wider variety of substituents on the indole nucleus and diversifying the functional groups at the α-position of the propanoyl chain. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.
Conclusion
This compound and its structural analogues represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. The synthetic accessibility of these molecules, coupled with the rich chemical space that can be explored through derivatization, makes them attractive candidates for further investigation. This technical guide provides a foundational understanding of their synthesis, properties, and biological potential, serving as a valuable resource for researchers in the field of drug discovery and development. Further exploration of their mechanism of action and in vivo efficacy will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in synthetic chemistry and drug discovery. Understanding the fragmentation behavior of this compound is crucial for its unequivocal identification, characterization, and quality control in various research and development settings. This document outlines the predicted fragmentation pathways under electron impact (EI) ionization, presents the data in a clear tabular format, provides a general experimental protocol for its analysis, and visualizes the fragmentation cascade using a logical diagram.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is governed by the presence of several key functional groups: a ketone, an indole ring, and a chloroalkane moiety. The stability of the resulting fragment ions dictates the observed fragmentation pattern.
Upon electron impact ionization, the molecule will lose an electron to form a molecular ion (M⁺˙). A key characteristic to anticipate is the isotopic signature of chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion peak will appear as a pair of peaks at M⁺ and M+2, with the M+2 peak having about one-third the intensity of the M⁺ peak.[1][2][3] This isotopic pattern will also be evident for any fragment ions that retain the chlorine atom.
The primary fragmentation pathways are expected to be initiated by cleavage events alpha to the carbonyl group, a common and energetically favorable fragmentation for ketones.[4][5] This can occur on either side of the carbonyl. Additionally, cleavage of the carbon-chlorine bond is another anticipated fragmentation route.
The indole ring, being an aromatic and stable system, is expected to be a relatively stable fragment and may form the base peak in the spectrum.
Quantitative Fragmentation Data
While specific experimental data for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z) for the ³⁵Cl isotope, and the proposed fragmentation mechanism.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Fragmentation |
| 221 | [C₁₁H₁₀ClNO]⁺˙ | Molecular ion (M⁺˙) |
| 223 | [C₁₁H₁₀³⁷ClNO]⁺˙ | Isotopic molecular ion (M+2) |
| 144 | [C₉H₇NO]⁺ | α-cleavage: Loss of the 2-chloropropyl radical |
| 130 | [C₈H₇N]⁺ | Indole cation, potentially from further fragmentation |
| 77 | [C₃H₄Cl]⁺ | α-cleavage: Loss of the indol-3-oyl radical |
| 186 | [C₁₁H₁₀NO]⁺ | Loss of a chlorine radical from the molecular ion |
Experimental Protocol for Mass Spectrometry Analysis
This section provides a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron impact (EI) ion source.
1. Sample Preparation:
- Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
- Ensure the sample is fully dissolved to prevent any solid material from entering the GC system.
- If necessary, dilute the sample further to an appropriate concentration (typically in the low ppm range) to avoid detector saturation.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph (GC):
- Injection Mode: Splitless injection is often suitable for analytical purposes to maximize sensitivity.
- Injector Temperature: Typically set to 250 °C to ensure rapid volatilization of the analyte.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature ramp is used to separate the analyte from any impurities. A typical program might be:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS):
- Ion Source: Electron Impact (EI).
- Ionization Energy: 70 eV (standard for EI to induce reproducible fragmentation).
- Source Temperature: Typically maintained around 230 °C.
- Quadrupole Temperature: Typically maintained around 150 °C.
- Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
- Scan Rate: A suitable scan rate should be chosen to obtain several data points across the chromatographic peak (e.g., 2-3 scans/second).
3. Data Acquisition and Analysis:
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
- Acquire the data using the instrument's software.
- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
- Extract the mass spectrum for the analyte's peak.
- Identify the molecular ion peak (and its M+2 isotope peak) and the major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.
Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of the primary predicted fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
References
- 1. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. docbrown.info [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactive sites of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in synthetic chemistry and drug discovery. The presence of both an indole nucleus and an α-haloketone moiety confers a rich and complex reactivity profile to the molecule. Understanding the distinct electrophilic and nucleophilic characters of its various atomic centers is crucial for predicting its behavior in chemical reactions and biological systems.
Molecular Structure and Predicted Reactive Sites
This compound possesses several potential sites for chemical reactions. The inherent properties of the indole ring and the α-haloketone functional group create a distinct distribution of electron density across the molecule.
The primary electrophilic and nucleophilic sites are identified based on established principles of organic chemistry. α-haloketones are well-known for containing two significant electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen.[1][2] The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack.[3] The indole ring, being an electron-rich aromatic system, presents several nucleophilic sites.
Below is a diagram illustrating the key reactive centers of the molecule.
Caption: Predicted electrophilic and nucleophilic centers.
Analysis of Reactive Sites: A Quantitative Overview
| Site | Atom(s) | Predicted Character | Reasoning |
| 1 | Carbonyl Carbon (C=O) | Strongly Electrophilic | The carbon is double-bonded to a highly electronegative oxygen atom, creating a significant partial positive charge. This site is a classic target for nucleophiles.[3] |
| 2 | α-Carbon (CH-Cl) | Strongly Electrophilic | The inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom make this carbon highly electron-deficient and the primary site for S(_N)2 reactions.[2][3] |
| 3 | Indole Nitrogen (N-H) | Moderately Nucleophilic / Acidic Proton | The lone pair on the nitrogen can act as a nucleophile. The N-H proton is also acidic and can be abstracted by a base. |
| 4 | Indole Ring (C2, C4-C7) | Nucleophilic | The indole ring system is electron-rich and can participate in electrophilic aromatic substitution reactions. The C2 position is often reactive in indole derivatives.[4] |
| 5 | Carbonyl Oxygen (C=O) | Weakly Nucleophilic | The lone pairs on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. |
| 6 | Chlorine Atom (Cl) | Weakly Nucleophilic / Good Leaving Group | The lone pairs on the chlorine atom confer weak nucleophilicity. More importantly, chloride is a good leaving group, facilitating nucleophilic substitution at the α-carbon. |
Experimental and Computational Protocols
To empirically and theoretically validate the predicted reactive sites, specific experimental and computational studies can be designed.
Density Functional Theory (DFT) is a powerful computational method to visualize electron distribution and predict reactivity. By calculating the electrostatic potential (ESP) map and analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the most probable sites for nucleophilic and electrophilic attack.[5]
Methodology:
-
Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
ESP Map Generation: The electrostatic potential is calculated and mapped onto the molecule's electron density surface. Red regions (negative potential) indicate nucleophilic areas, while blue regions (positive potential) indicate electrophilic areas.
-
Frontier Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO region indicates the primary nucleophilic site, while the LUMO region indicates the primary electrophilic site.
References
Technical Guide on the Safe Handling and Precautions for 2-chloro-1-(1H-indol-3-yl)propan-1-one
Introduction
2-chloro-1-(1H-indol-3-yl)propan-1-one is a chemical compound containing an indole nucleus, a common scaffold in many biologically active molecules.[1][2][3] The presence of the α-chloroketone moiety suggests that this compound may be a reactive intermediate, useful in the synthesis of more complex molecules.[4][5] However, this reactivity also implies potential hazards that necessitate careful handling. This guide aims to provide a thorough overview of the available safety information, extrapolated handling procedures, and relevant biological context for researchers and drug development professionals.
Hazard Identification and Classification
Due to the lack of specific toxicological data for this compound, a hazard assessment has been conducted based on the known profiles of structurally related compounds, namely 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one and 3-chloro-1,2-propanediol.
Summary of Potential Hazards
Based on the analysis of related compounds, this compound should be considered as potentially:
-
Harmful if swallowed. [6]
-
Causing skin irritation. [6]
-
Causing serious eye irritation. [6]
-
May cause respiratory irritation. [6]
The following table summarizes the hazard statements for the analogous compounds.
| Hazard Statement | 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one[6] | 3-chloro-1,2-propanediol[7][8][10] |
| H302: Harmful if swallowed | ✓ | |
| H315: Causes skin irritation | ✓ | |
| H319: Causes serious eye irritation | ✓ | |
| H335: May cause respiratory irritation | ✓ | |
| H300: Fatal if swallowed | ✓ | |
| H312: Harmful in contact with skin | ✓ | |
| H318: Causes serious eye damage | ✓ | |
| H331: Toxic if inhaled | ✓ | |
| H351: Suspected of causing cancer | ✓ | |
| H360: May damage fertility or the unborn child | ✓ |
Handling and Storage Precautions
Given the potential hazards, stringent safety measures should be implemented when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood. If the substance is aerosolized or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not allow to enter drains or waterways.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols: A Representative Synthesis
Objective: To synthesize an α-chloroketone from an indole precursor.
Materials:
-
Indole-3-propanoyl chloride
-
Diazomethane (or a safer alternative like trimethylsilyldiazomethane)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (in diethyl ether)
Procedure:
-
Preparation of the Diazoketone:
-
Dissolve indole-3-propanoyl chloride in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a freshly prepared and standardized solution of diazomethane in diethyl ether with gentle stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
-
Conversion to the α-Chloroketone:
-
To the crude diazoketone solution at 0°C, slowly add a solution of anhydrous hydrogen chloride in diethyl ether.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Workflow Diagram:
Biological Context and Signaling Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][11] They can interact with various biological targets, such as enzymes and receptors. While the specific biological activity of this compound is unknown, a generalized signaling pathway that indole derivatives are often implicated in is presented below. This is a hypothetical representation and should not be considered specific to the compound .
This diagram illustrates that an indole derivative could potentially interact with cell surface receptors or intracellular enzymes, thereby modulating downstream signaling cascades and leading to a variety of cellular responses. The specific pathway would depend on the exact structure of the indole derivative and the biological system being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 2-chloro-1-(1H-indol-3-yl)propan-1-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of the target molecule, 2-chloro-1-(1H-indol-3-yl)propan-1-one, a compound of interest in medicinal chemistry and drug development. The primary focus is on the selection of starting materials and a detailed examination of a robust synthetic methodology.
Core Starting Materials
The synthesis of this compound fundamentally relies on two key starting materials:
-
Indole: A widely available heterocyclic aromatic compound that forms the core structure of the target molecule.
-
2-Chloropropionyl Chloride: An acyl chloride that provides the chloro-propanone side chain.
The primary synthetic strategy involves the electrophilic substitution of indole at the electron-rich C3 position with the 2-chloropropionyl group. This is typically achieved through a Friedel-Crafts acylation reaction.
Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction is catalyzed by a Lewis acid. While various Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zirconium(IV) chloride (ZrCl₄) can be used, milder catalysts are often preferred to prevent polymerization of the indole ring and to avoid the need for N-H protection.[1][2] A particularly effective and general method utilizes dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which allow for the selective acylation at the C3 position under mild conditions without the requirement for N-protection.[1]
The overall synthetic workflow can be visualized as a two-stage process: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.
Experimental Protocols
Synthesis of 2-Chloropropionyl Chloride
Reaction: 2-Chloropropionic acid reacts with thionyl chloride to yield 2-chloropropionyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-chloropropionic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 2-chloropropionyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| 2-Chloropropionic Acid | 108.52 | 1.0 | 1.0 |
| Thionyl Chloride | 118.97 | 1.5 - 2.0 | 1.5 - 2.0 |
| Product | |||
| 2-Chloropropionyl Chloride | 126.97 | - | - |
| Typical Yield: | 85-95% |
Synthesis of this compound
Reaction: Indole undergoes Friedel-Crafts acylation with 2-chloropropionyl chloride in the presence of diethylaluminum chloride.[1]
Procedure:
-
To a solution of indole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 equivalents) dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| Indole | 117.15 | 1.0 | 1.0 |
| 2-Chloropropionyl Chloride | 126.97 | 1.1 | 1.1 |
| Diethylaluminum Chloride (Et₂AlCl) | 120.57 | 1.1 | 1.1 |
| Product | |||
| This compound | 207.66 | - | - |
| Expected Yield: | High |
Note: While a specific yield for this exact reaction is not cited in the provided search results, the general method for 3-acylation of indoles using dialkylaluminum chlorides reports high yields for a variety of acyl chlorides.[1]
Logical Relationship of the Acylation Reaction
The Friedel-Crafts acylation of indole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below.
This technical guide provides a comprehensive starting point for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the described reagents, particularly thionyl chloride, acyl chlorides, and organoaluminum compounds, which are corrosive and moisture-sensitive.
References
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one via the Friedel-Crafts acylation of indole. 3-Acylindoles are significant structural motifs in pharmaceuticals and valuable synthetic intermediates. The primary challenge in their synthesis is achieving regioselectivity at the C3 position of the indole ring while avoiding competitive N-acylation and decomposition of the acid-sensitive indole nucleus. This protocol employs a mild Lewis acid catalyst to facilitate a high-yield, regioselective acylation at the C3 position.
Synthetic Pathway & Mechanism
The synthesis proceeds via an electrophilic acyl substitution at the C3 position of the indole ring, which is the most nucleophilic site for such reactions.[1] A Lewis acid is employed to activate the 2-chloropropionyl chloride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the indole. The use of mild Lewis acids like diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄) is crucial, as strong acids such as AlCl₃ can lead to the decomposition of the indole substrate.[2]
References
Application Notes and Protocols: Friedel-Crafts Acylation of Indole with 2-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. One of the most fundamental and widely used methods for introducing a carbonyl group onto the indole nucleus is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a versatile tool for creating 3-acylindole derivatives, which serve as crucial intermediates in the synthesis of more complex bioactive molecules.[4]
This document provides detailed application notes and a comprehensive protocol for the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride, yielding 3-(2-chloropropionyl)indole. This intermediate is of particular interest in drug discovery due to the presence of a reactive chloropropyl side chain, which can be further modified to introduce diverse functionalities.
Reaction Overview
The Friedel-Crafts acylation of indole with 2-chloropropionyl chloride proceeds via an electrophilic aromatic substitution mechanism, predominantly at the electron-rich C-3 position of the indole ring. The reaction is catalyzed by a Lewis acid, which activates the acyl chloride, making it a more potent electrophile.
While traditional Lewis acids like aluminum chloride (AlCl₃) can be effective, they are often too harsh for the sensitive indole nucleus, leading to decomposition and lower yields.[5] Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to promote the selective 3-acylation of indoles under mild conditions with high efficiency.[5]
Applications in Drug Development
3-Acylindoles are valuable precursors in the synthesis of a vast array of pharmacologically active compounds.[4] The product of the title reaction, 3-(2-chloropropionyl)indole, is a versatile intermediate for the synthesis of various indole derivatives with potential therapeutic applications. The presence of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, enabling the introduction of amines, azides, and other functional groups to build more complex molecular architectures. These modifications can lead to the development of novel compounds with a range of biological activities, including but not limited to:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[3]
-
Antiviral Compounds: Indole derivatives have shown promise as antiviral agents.[4]
-
Anti-inflammatory Drugs: The well-known NSAID, indomethacin, is an indole derivative.[3]
Experimental Protocol
This protocol is based on the general method for the 3-acylation of indoles developed by Okauchi et al.[5]
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon or nitrogen inlet, add indole (1.0 eq).
-
Dissolve the indole in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 eq) to the stirred solution via the dropping funnel over 15-20 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the 2-chloropropionyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(2-chloropropionyl)indole.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Lewis Acid | Diethylaluminum chloride (Et₂AlCl) | [5] |
| Solvent | Dichloromethane (CH₂Cl₂) | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 1-3 hours | [5] |
| Typical Yield | High (specific yield for this reaction is not reported, but analogous reactions yield >80%) | [5] |
Table 2: Characterization Data for 3-(2-Chloropropionyl)indole
| Analysis | Data |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (CDCl₃, δ) | Predicted values: ~8.3 (s, 1H, indole NH), ~8.2 (d, 1H, H-4), ~7.8 (d, 1H, H-2), ~7.4 (m, 2H, Ar-H), ~7.2 (m, 1H, Ar-H), ~4.8 (q, 1H, CH-Cl), ~1.8 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | Predicted values: ~190 (C=O), ~136 (C-7a), ~130 (C-2), ~126 (C-3a), ~124 (C-4), ~123 (C-6), ~122 (C-5), ~115 (C-3), ~112 (C-7), ~50 (CH-Cl), ~25 (CH₃) |
| IR (KBr, cm⁻¹) | Expected peaks: ~3300-3400 (N-H stretch), ~1650 (C=O stretch), ~1580, 1470 (aromatic C=C stretch) |
| Mass Spec (m/z) | Expected [M]+ at 207 and [M+2]+ at 209 (due to ³⁵Cl and ³⁷Cl isotopes) |
Note: The NMR and IR data are predicted based on the structure and typical values for similar compounds, as specific experimental data for 3-(2-chloropropionyl)indole was not found in the searched literature.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2-Chloro-1-(1H-indol-3-yl)propan-1-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The functionalization of the indole ring and its side chains allows for the generation of diverse chemical libraries for biological screening, aiding in the discovery of novel therapeutic agents.
This document provides detailed application notes and protocols for the derivatization of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate for the synthesis of a variety of indole derivatives. The primary derivatization strategy focuses on the nucleophilic substitution of the reactive α-chloro group, enabling the introduction of various functional groups, particularly amino and thio moieties. These modifications are hypothesized to modulate the biological activity of the parent compound.
Derivatization Strategy: Nucleophilic Substitution
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom at the α-position to the carbonyl group. This position is highly susceptible to attack by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl. A variety of nucleophiles, including primary and secondary amines, as well as thiols, can be employed to generate a library of diverse derivatives.
Caption: General scheme for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-(1H-indol-3-yl)propan-1-one Derivatives
This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) as a base
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-1-(1H-indol-3-yl)propan-1-one derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 2-Thio-1-(1H-indol-3-yl)propan-1-one Derivatives
This protocol outlines the synthesis of S-substituted derivatives by reacting this compound with thiols.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3) as a base
-
Dry Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in dry DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in dry DMF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-thio-1-(1H-indol-3-yl)propan-1-one derivative.
-
Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Screening Protocols
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized indole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and the solvent).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Antiviral Activity Assay - Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of the synthesized compounds to inhibit the replication of viruses in cell culture.
Materials:
-
Synthesized indole derivatives
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock (e.g., Herpes Simplex Virus-1, Influenza A virus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Positive control antiviral drug (e.g., Acyclovir for HSV-1)
-
Cell viability reagent (e.g., MTT or Neutral Red)
Procedure:
-
Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium with a low concentration of FBS (e.g., 2%).
-
Remove the growth medium from the cell monolayer and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include a virus control (cells infected with virus but no compound) and a cell control (cells with no virus and no compound).
-
Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to cause significant CPE in the virus control wells (typically 2-4 days).
-
Assess cell viability using a suitable method (e.g., MTT assay). The absorbance is read using a microplate reader.
-
The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated by regression analysis of the dose-response curve.
Data Presentation
The biological activity of a representative set of hypothetical indole derivatives is summarized in the table below. This data is illustrative and based on activities reported for structurally similar compounds in the literature.[2][3]
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | EC₅₀ (µM) vs. HSV-1 |
| IND-01 | H | Piperidin-1-yl | 16 | 64 | >100 |
| IND-02 | H | Morpholin-4-yl | 32 | 128 | >100 |
| IND-03 | H | Benzylamino | 8 | 32 | 50.5 |
| IND-04 | H | Phenylthio | 4 | 16 | 25.2 |
| IND-05 | 5-Fluoro | Piperidin-1-yl | 8 | 32 | 75.8 |
| IND-06 | 5-Fluoro | Phenylthio | 2 | 8 | 15.1 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Acyclovir | - | - | - | - | 2.3 |
Visualization of Experimental Workflow
The overall workflow from the derivatization of the starting material to the final biological screening is depicted in the following diagram.
Caption: Workflow for the synthesis and biological screening of indole derivatives.
Signaling Pathway (Hypothetical)
While the exact mechanism of action for novel compounds requires extensive investigation, many antimicrobial agents target essential bacterial processes. For instance, some indole derivatives have been suggested to interfere with bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The following diagram illustrates a simplified, hypothetical signaling pathway of such an inhibitory action.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by an indole derivative.
References
Protocol for Nucleophilic Substitution on 2-chloro-1-(1H-indol-3-yl)propan-1-one: Synthesis of Bio-active Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the nucleophilic substitution reaction on 2-chloro-1-(1H-indol-3-yl)propan-1-one. This versatile reaction allows for the introduction of a wide range of nucleophiles at the α-position to the carbonyl group, yielding a diverse library of 2-substituted-1-(1H-indol-3-yl)propan-1-one derivatives. These products are structurally analogous to substituted cathinones and are of significant interest in drug discovery due to their potential interaction with various biological targets.
The indole moiety is a privileged scaffold in medicinal chemistry, and its combination with a cathinone-like side chain presents opportunities for developing novel therapeutic agents. The synthesized compounds can be screened for activity against a variety of targets, including monoamine transporters and G-protein coupled receptors, which are implicated in numerous neurological and psychiatric disorders.
The general reaction involves the displacement of the chloride ion from the α-carbon by a nucleophile. Common nucleophiles that can be employed in this reaction include primary and secondary amines, thiols, and azide ions. The reaction conditions can be optimized by varying the solvent, temperature, and the presence or absence of a base to achieve the desired product in high yield.
General Reaction Scheme
Where Nu-H represents a generic nucleophile.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound with different classes of nucleophiles. These protocols are based on established procedures for similar α-haloketones. Researchers should optimize the reaction conditions for their specific nucleophile and substrate.
Protocol 1: Reaction with Primary or Secondary Amines
This protocol describes the synthesis of 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, dimethylamine, pyrrolidine) (2-3 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Base (optional, e.g., triethylamine, potassium carbonate) (1-1.5 equivalents)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the primary or secondary amine (2-3 equivalents). If the amine is a gas, it can be bubbled through the solution or added as a solution in a suitable solvent.
-
If desired, add a base (1-1.5 equivalents) to scavenge the HCl generated during the reaction. This is often necessary for less basic amines or to prevent the formation of the amine hydrochloride salt.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitate (amine hydrochloride) has formed, it can be removed by filtration.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1-(1H-indol-3-yl)propan-1-one derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Reaction with Sodium Azide
This protocol describes the synthesis of 2-azido-1-(1H-indol-3-yl)propan-1-one, a versatile intermediate that can be reduced to the corresponding primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.1-1.5 equivalents)
-
Solvent (e.g., acetone, DMF, or a mixture of acetone and water)
-
Standard laboratory glassware and work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add sodium azide (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by TLC. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
-
Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-azido-1-(1H-indol-3-yl)propan-1-one can be purified by column chromatography on silica gel.
-
Characterize the product by IR spectroscopy (strong azide stretch typically around 2100 cm⁻¹) and other standard analytical methods.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution on this compound. Please note that as specific literature data for this exact compound is limited, these are generalized conditions based on reactions with analogous α-haloketones.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylamine | Triethylamine | Acetonitrile | 60 | 4-8 | 70-90 |
| Pyrrolidine | K₂CO₃ | THF | Room Temp | 2-4 | 80-95 |
| Sodium Azide | - | Acetone/H₂O | 50 | 3-6 | 85-95 |
| Sodium Thiophenoxide | - | Ethanol | Room Temp | 1-3 | >90 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-substituted-1-(1H-indol-3-yl)propan-1-one derivatives.
Caption: General experimental workflow for the synthesis and purification.
Signaling Pathway
The synthesized 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives are analogs of substituted cathinones and are expected to interact with monoamine systems in the central nervous system. The primary targets are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to an increase in the synaptic concentration of these neurotransmitters. This modulation can, in turn, affect downstream signaling pathways involving dopamine and serotonin receptors.
Caption: Putative mechanism of action on monoamine transporters.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including thiazoles, pyrimidines, and benzodiazepines, utilizing 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key starting material. The methodologies described herein are based on established synthetic strategies for α-haloketones and offer a pathway to novel indole-based chemical entities for potential drug discovery and development.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the C3 position with a reactive α-haloketone moiety, such as in this compound, provides a versatile entry point for the construction of a diverse range of fused and appended heterocyclic systems. The electrophilic nature of the carbon bearing the chloro group, coupled with the adjacent activating carbonyl group, allows for facile nucleophilic substitution and condensation reactions with various binucleophiles. This reactivity is harnessed in the following protocols to synthesize biologically relevant heterocyclic compounds.
Synthesis of 2-amino-4-methyl-5-(1H-indol-3-yl)thiazole
The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. In this protocol, this compound is reacted with thiourea to yield a 2-aminothiazole derivative.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-4-methyl-5-(1H-indol-3-yl)thiazole.
Quantitative Data Summary:
| Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-amino-4-methyl-5-(1H-indol-3-yl)thiazole | Thiourea | Ethanol | 5 | 78 | 85 |
Synthesis of 2-amino-4-methyl-6-(1H-indol-3-yl)pyrimidine
The synthesis of pyrimidines from α-haloketones can be achieved through condensation with urea or its derivatives. This protocol outlines the reaction of this compound with urea in the presence of a base to form a 2-aminopyrimidine.
Reaction Scheme:
Caption: Pyrimidine Synthesis Workflow.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium metal (2.0 eq) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add urea (1.2 eq) and stir until it dissolves.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with glacial acetic acid.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Quantitative Data Summary:
| Product | Reagents | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-amino-4-methyl-6-(1H-indol-3-yl)pyrimidine | Urea | Ethanol | Sodium Ethoxide | 10 | 78 | 72 |
Synthesis of 3-methyl-5-(1H-indol-3-yl)-1,5-dihydro-1,4-benzodiazepin-2-one
1,4-Benzodiazepines can be synthesized by the reaction of an α-haloketone with o-phenylenediamine. This protocol details the synthesis of a novel benzodiazepine derivative from this compound.
Reaction Scheme:
Caption: Benzodiazepine Synthesis Workflow.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture at 60-70°C for 6-8 hours with constant stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and ammonium hydroxide solution to neutralize the acid.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data Summary:
| Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-methyl-5-(1H-indol-3-yl)-1,5-dihydro-1,4-benzodiazepin-2-one | o-Phenylenediamine | Glacial Acetic Acid | 7 | 65 | 78 |
General Considerations and Safety
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The solvents used should be of appropriate purity and dried when necessary.
-
Characterization of the synthesized compounds should be performed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm their structures.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from the versatile starting material, this compound. Researchers can further explore the scope of these reactions by using substituted thioureas, ureas, and o-phenylenediamines to generate a library of novel indole-based heterocycles for biological screening.
Application Notes and Protocols: Reaction of 2-Chloro-1-(1H-indol-3-yl)propan-1-one with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Functionalization of the indole ring at the C3 position with an aminoketone side chain provides access to a class of compounds with potential therapeutic applications, including antimicrobial and cytotoxic activities. The reaction of α-haloketones with amines is a classical and highly effective method for the synthesis of α-aminoketones.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives through the nucleophilic substitution of 2-chloro-1-(1H-indol-3-yl)propan-1-one with various primary and secondary amines.
The resulting α-aminoketones are valuable intermediates for further chemical modifications and are of significant interest for screening in drug discovery programs. Their structural similarity to other biologically active indole derivatives suggests potential for development as novel therapeutic agents.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon bearing the chlorine atom in the this compound backbone. This substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated.
Caption: General reaction scheme for the synthesis of 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Precursor this compound
This protocol is adapted from the synthesis of the analogous 2-bromo derivative.[4][5]
Materials:
-
1-(1H-indol-3-yl)propan-1-one
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve 1-(1H-indol-3-yl)propan-1-one (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 equivalents) or sulfuryl chloride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: General Procedure for the Reaction with Amines
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Stirring plate, magnetic stir bar, and reflux condenser
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile or DMF, add the desired amine (1.2 equivalents).
-
Add a base such as potassium carbonate (2 equivalents) or triethylamine (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-1-(1H-indol-3-yl)propan-1-one derivative.
Experimental Workflow
References
- 1. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(1-phenyl-sulfonyl-1H-indol-3-yl)propan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Small Molecule Library from 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the creation of a diverse small molecule library based on the 2-chloro-1-(1H-indol-3-yl)propan-1-one scaffold. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. By leveraging the reactivity of the α-chloro ketone moiety, a variety of functional groups can be introduced, leading to a library of novel compounds with potential therapeutic applications. The following protocols detail the parallel synthesis of α-amino, α-thio, and α-ether/ester substituted indole derivatives, employing both conventional and microwave-assisted heating methods. These protocols are designed for high-throughput synthesis and are suitable for the rapid generation of a library for screening purposes.
Introduction
The indole scaffold is a cornerstone in drug discovery, with numerous indole-containing compounds demonstrating significant therapeutic potential across various disease areas, including oncology, neurology, and infectious diseases. The versatility of the indole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The starting material, this compound, possesses a reactive α-chloro ketone functionality, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of chemical moieties, making it an ideal starting point for the construction of a diverse small molecule library.
This set of application notes provides protocols for the parallel synthesis of a library of compounds through nucleophilic substitution reactions with various amines, thiols, and phenols/carboxylic acids. The methodologies are optimized for a 96-well plate format to facilitate high-throughput synthesis and screening.
Potential Signaling Pathways and Biological Targets
Indole-based compounds have been shown to interact with a multitude of biological targets and modulate various signaling pathways. The library synthesized from the this compound scaffold could potentially target key players in cellular signaling, including:
-
Kinase Signaling: Many indole derivatives are known to be potent inhibitors of various kinases, such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs). These kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.
-
Tubulin Polymerization: Certain indole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development.
-
DNA Topoisomerase Inhibition: Some indole alkaloids have been found to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.
The diverse functionalities introduced into the small molecule library will allow for the exploration of structure-activity relationships (SAR) and the identification of novel modulators of these and other important biological pathways.
Caption: Potential biological targets and signaling pathways for the indole-based small molecule library.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Use anhydrous solvents where specified.
-
Reactions can be performed in parallel using a 96-well reaction block.
-
Microwave reactions should be carried out in sealed microwave vials with stirring.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the final compounds can be achieved by preparatory high-performance liquid chromatography (prep-HPLC) or column chromatography.
Experimental Workflow
Caption: General workflow for the synthesis and screening of the small molecule library.
Protocol 1: Parallel Synthesis of α-Amino-1-(1H-indol-3-yl)propan-1-ones
This protocol describes the reaction of this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Library of primary and secondary amines (e.g., anilines, benzylamines, morpholine, piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
96-well reaction block with sealing mat
-
Microwave reactor (optional)
Procedure (Conventional Heating):
-
To each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous ACN (0.5 mL).
-
To each well, add the respective amine (0.12 mmol, 1.2 eq).
-
Add DIPEA (0.2 mmol, 2.0 eq) to each well.
-
Seal the reaction block with a sealing mat.
-
Heat the reaction block at 60-80 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, allow the reaction block to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., DMSO) for purification or direct screening.
Procedure (Microwave-Assisted Synthesis):
-
In a microwave vial, combine this compound (0.1 mmol, 1.0 eq), the respective amine (0.12 mmol, 1.2 eq), and DIPEA (0.2 mmol, 2.0 eq) in anhydrous ACN (1.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by LC-MS.
-
After cooling, the solvent can be removed, and the product worked up as described above.
Data Presentation:
| Entry | Amine Nucleophile | Method | Temperature (°C) | Time (h/min) | Yield (%) |
| 1 | Aniline | Conventional | 80 | 18 h | 75 |
| 2 | Benzylamine | Conventional | 60 | 12 h | 82 |
| 3 | Morpholine | Conventional | 60 | 12 h | 91 |
| 4 | Aniline | Microwave | 150 | 15 min | 85 |
| 5 | Benzylamine | Microwave | 120 | 10 min | 90 |
| 6 | Morpholine | Microwave | 120 | 10 min | 95 |
Protocol 2: Parallel Synthesis of α-Thio-1-(1H-indol-3-yl)propan-1-ones
This protocol details the reaction with various thiols to generate α-thioether derivatives.
Materials:
-
This compound
-
Library of thiols (e.g., thiophenol, benzyl mercaptan, cysteine derivatives)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Microwave reactor (optional)
Procedure (Conventional Heating):
-
To each well of a 96-well reaction block, add the respective thiol (0.12 mmol, 1.2 eq) and K₂CO₃ (0.2 mmol, 2.0 eq) in anhydrous DMF (0.5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous DMF (0.2 mL) to each well.
-
Seal the reaction block and heat at 50-70 °C for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction block and quench with water.
-
Extract the products with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Procedure (Microwave-Assisted Synthesis):
-
In a microwave vial, combine the thiol (0.12 mmol, 1.2 eq) and K₂CO₃ (0.2 mmol, 2.0 eq) in anhydrous DMF (1.0 mL).
-
Add this compound (0.1 mmol, 1.0 eq).
-
Seal the vial and irradiate at 100-120 °C for 5-20 minutes.
-
Work up the reaction as described for the conventional method.
Data Presentation:
| Entry | Thiol Nucleophile | Method | Temperature (°C) | Time (h/min) | Yield (%) |
| 1 | Thiophenol | Conventional | 70 | 6 h | 88 |
| 2 | Benzyl mercaptan | Conventional | 50 | 4 h | 92 |
| 3 | N-acetyl-L-cysteine | Conventional | 60 | 8 h | 78 |
| 4 | Thiophenol | Microwave | 120 | 10 min | 94 |
| 5 | Benzyl mercaptan | Microwave | 100 | 5 min | 96 |
| 6 | N-acetyl-L-cysteine | Microwave | 110 | 15 min | 85 |
Protocol 3: Parallel Synthesis of α-Aryloxy/Acyloxy-1-(1H-indol-3-yl)propan-1-ones
This protocol describes the synthesis of α-ether and α-ester derivatives using phenols and carboxylic acids as nucleophiles.
Materials:
-
This compound
-
Library of phenols or carboxylic acids
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Microwave reactor (optional)
Procedure (Conventional Heating):
-
To each well of a 96-well reaction block, add the respective phenol or carboxylic acid (0.12 mmol, 1.2 eq) and K₂CO₃ (0.2 mmol, 2.0 eq) in anhydrous acetone or DMF (0.5 mL).
-
Add a solution of this compound (0.1 mmol, 1.0 eq) in the same solvent (0.2 mL).
-
Seal the reaction block and heat at 50-60 °C (acetone) or 80-100 °C (DMF) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
The residue can be purified by chromatography or used directly for screening.
Procedure (Microwave-Assisted Synthesis):
-
In a microwave vial, combine the phenol or carboxylic acid (0.12 mmol, 1.2 eq), Cs₂CO₃ (0.15 mmol, 1.5 eq), and this compound (0.1 mmol, 1.0 eq) in anhydrous DMF (1.0 mL).
-
Seal the vial and irradiate at 120-140 °C for 15-45 minutes.
-
Work up the reaction as described for the conventional method.
Data Presentation:
| Entry | Nucleophile | Method | Temperature (°C) | Time (h/min) | Yield (%) |
| 1 | Phenol | Conventional | 60 (Acetone) | 24 h | 65 |
| 2 | 4-Methoxyphenol | Conventional | 60 (Acetone) | 20 h | 72 |
| 3 | Benzoic acid | Conventional | 100 (DMF) | 18 h | 80 |
| 4 | Phenol | Microwave | 140 | 20 min | 78 |
| 5 | 4-Methoxyphenol | Microwave | 140 | 15 min | 85 |
| 6 | Benzoic acid | Microwave | 120 | 25 min | 88 |
Purification and Characterization
For a library synthesis, purification is often streamlined. A general approach is as follows:
-
Work-up: After the reaction, the solvent is removed in vacuo. The residue is dissolved in a minimal amount of DMSO.
-
Filtration: The DMSO solution is filtered through a syringe filter to remove any insoluble material.
-
Analysis: An aliquot of each well is analyzed by LC-MS to confirm the presence of the desired product and to estimate its purity.
-
Storage: The library is stored as stock solutions in DMSO in 96-well plates at -20 °C.
For the isolation of individual compounds for further characterization, preparative HPLC is the method of choice.
Conclusion
The protocols outlined in these application notes provide a robust and efficient platform for the generation of a diverse small molecule library based on the this compound scaffold. The use of parallel synthesis techniques, including microwave-assisted methods, allows for the rapid creation of a large number of analogs. This library will be a valuable resource for high-throughput screening campaigns aimed at discovering novel bioactive compounds and for probing the structure-activity relationships of indole derivatives against a range of biological targets.
Application Notes and Protocols for Monitoring 2-chloro-1-(1H-indol-3-yl)propan-1-one Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The protocols outlined below utilize common analytical techniques to track reaction progress, identify key components, and ensure product quality.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a primary technique for monitoring the consumption of reactants and the formation of this compound and any subsequent products. By analyzing aliquots of the reaction mixture over time, a kinetic profile of the reaction can be established.
Experimental Protocol: HPLC-UV Analysis
A reverse-phase HPLC method is generally suitable for the analysis of indole derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to achieve good separation of the starting materials, intermediates, and the final product.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
Time (min) % Solvent B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The indole chromophore exhibits strong absorbance around 280 nm. A photodiode array (PDA) detector can be used to monitor multiple wavelengths and obtain UV spectra for peak purity assessment.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation: HPLC Retention Times (Anticipated)
The following table provides anticipated retention times for the key components in a typical reaction. These values are estimates and should be confirmed experimentally.
| Compound | Anticipated Retention Time (min) |
| Indole (Starting Material) | ~ 5-7 |
| 2-Chloropropionyl chloride (Reagent) | Early eluting, may not be retained |
| This compound | ~ 12-15 |
| By-products/Degradants | Variable |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds in the reaction mixture. It provides information on the molecular weight and fragmentation pattern of the target compound, aiding in its structural confirmation and the identification of any impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation:
-
Extract an aliquot of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in a small volume of a volatile solvent (e.g., dichloromethane) for injection.
-
Data Presentation: Anticipated GC-MS Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Anticipated Fragment |
| 207/209 | [M]+• (Molecular ion with 35Cl/37Cl isotope pattern) |
| 172 | [M - Cl]+ |
| 144 | [Indole-3-CO]+ |
| 116 | [Indole]+• |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the definitive structural confirmation of the synthesized this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Sample Preparation:
-
Isolate the product from the reaction mixture using column chromatography.
-
Ensure the sample is free of residual solvents.
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Presentation: Anticipated NMR Chemical Shifts
The following table provides predicted chemical shifts (δ) for the key protons and carbons of this compound.
¹H NMR (400 MHz, CDCl₃)
| Proton | Anticipated Chemical Shift (ppm) | Multiplicity |
| Indole N-H | 8.2 - 8.5 | br s |
| Indole Ar-H | 7.2 - 8.0 | m |
| -CH(Cl)- | 4.8 - 5.2 | q |
| -CH₃ | 1.7 - 1.9 | d |
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Anticipated Chemical Shift (ppm) |
| C=O | 190 - 195 |
| Indole Ar-C | 110 - 140 |
| -CH(Cl)- | 55 - 60 |
| -CH₃ | 20 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the reactants and products. It is particularly useful for monitoring the appearance of the ketone carbonyl group and changes in the N-H stretch of the indole ring.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
For liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solids: A KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
In-situ monitoring: An Attenuated Total Reflectance (ATR) probe can be immersed directly into the reaction mixture for real-time analysis.
-
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Anticipated Wavenumber (cm⁻¹) |
| N-H stretch (indole) | 3300 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1650 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-Cl stretch | 600 - 800 |
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: General workflow for monitoring the synthesis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the type of information obtained.
Application Note: A Robust and Scalable Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the scale-up synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the Friedel-Crafts acylation of indole, optimized for larger-scale production, ensuring high yield and purity. This protocol employs diethylaluminum chloride as a mild Lewis acid to achieve regioselective acylation at the C3 position of the indole ring, minimizing degradation and side-product formation often associated with stronger Lewis acids.[1][2]
Reaction Scheme
The synthesis proceeds via the regioselective Friedel-Crafts acylation of indole with 2-chloropropionyl chloride at the C3 position, which is the most reactive site for electrophilic attack on the indole ring.[1] Diethylaluminum chloride (Et₂AlCl) is utilized as a mild and effective Lewis acid catalyst to facilitate the reaction under controlled conditions.[2]
Indole + 2-Chloropropionyl Chloride → (in the presence of Et₂AlCl) → this compound
Experimental Protocol
This protocol is designed for a representative 50-gram scale synthesis. Appropriate adjustments can be made for different batch sizes.
2.1 Materials and Equipment
-
Reagents:
-
Indole (≥99%)
-
2-Chloropropionyl chloride (≥98%)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes
-
Dichloromethane (CH₂Cl₂), anhydrous (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
-
Equipment:
-
Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Thermometer
-
Ice-water bath
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
2.2 Synthesis Procedure
-
Reaction Setup: Under a nitrogen atmosphere, charge the 2 L three-neck round-bottom flask with indole (50.0 g). Add 500 mL of anhydrous dichloromethane. Stir the mixture until the indole is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Slowly add the diethylaluminum chloride solution (1.0 M in hexanes) to the stirred indole solution via the dropping funnel over 30-45 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.[2]
-
Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of 2-chloropropionyl chloride in 150 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a vigorously stirred beaker containing 1 L of crushed ice and water. Caution: Quenching is exothermic.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a 2 L separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 200 mL portions of dichloromethane.
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layer sequentially with:
-
500 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
500 mL of water.
-
500 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
2.3 Purification
-
Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy.
-
Isolation: Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate/hexanes (1:4) mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
Quantitative data for the scale-up synthesis is summarized below.
Table 1: Reagent Quantities for Scale-Up Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity |
|---|---|---|---|
| Indole | 117.15 | 0.427 | 50.0 g |
| 2-Chloropropionyl chloride | 126.98 | 0.512 (1.2 equiv) | 65.0 g (48.5 mL) |
| Diethylaluminum chloride | 120.57 | 0.469 (1.1 equiv) | 469 mL (1.0 M sol.) |
| Dichloromethane (DCM) | - | - | ~650 mL |
Table 2: Typical Process Parameters and Results
| Parameter | Value |
|---|---|
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Table 3: Analytical Data for this compound
| Analysis | Expected Result |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (br s, 1H, NH), 8.30 (d, 1H), 7.95 (d, 1H), 7.30-7.45 (m, 3H), 5.10 (q, 1H), 1.85 (d, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 192.5, 136.8, 126.5, 125.4, 123.6, 122.7, 121.0, 115.2, 111.9, 53.1, 21.8. |
| Mass Spec. (ESI+) | m/z: 208.05 [M+H]⁺, 210.05 [M+H+2]⁺ |
| Melting Point | 198-202 °C |
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloropropionyl chloride is corrosive and a lachrymator. Handle with extreme care.
-
Diethylaluminum chloride solution is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon).
-
The quenching step is highly exothermic and should be performed slowly and with adequate cooling.
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Tryptamine Analogues Using 2-Chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tryptamine analogues, utilizing 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key intermediate. This synthetic route offers a versatile platform for the generation of a diverse library of tryptamine derivatives for further investigation in drug discovery and development.
Introduction
Tryptamine and its analogues are a class of monoamine alkaloids that feature an indole scaffold.[1] Many of these compounds exhibit significant biological activity, interacting with various receptors in the central nervous system, most notably serotonin (5-HT) receptors.[1] The development of novel tryptamine analogues is a key area of research for potential therapeutic agents targeting a range of conditions, including depression, anxiety, and neurodegenerative diseases.
The synthetic strategy outlined herein involves a three-step process:
-
Synthesis of the α-chloroketone intermediate: Friedel-Crafts acylation of indole with 2-chloropropionyl chloride to yield this compound.
-
Nucleophilic substitution: Reaction of the α-chloroketone with a variety of primary and secondary amines to introduce the desired amino group.
-
Reduction of the carbonyl group: Reduction of the resulting 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives to afford the final tryptamine analogues.
This methodology allows for significant structural diversity in the final products by varying the amine used in the second step.
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Figure 1: General synthetic workflow for the preparation of tryptamine analogues.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is based on the general principles of Friedel-Crafts acylation of indoles.[2]
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl)[2]
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst (1.1 - 2.0 eq) portion-wise.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
The reaction is quenched by carefully pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: Yields for Friedel-Crafts acylations of indoles can vary widely depending on the specific substrate and catalyst used, but are generally in the range of 50-80%.[2]
Protocol 2: Synthesis of 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one Derivatives (General Procedure)
This protocol describes the nucleophilic substitution of the chloride in the α-chloroketone with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., dimethylamine, pyrrolidine, piperidine) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
-
Base (e.g., K₂CO₃, Et₃N) (optional, to scavenge HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (2.0-3.0 eq) to the solution. If the amine is a gas (e.g., dimethylamine), it can be bubbled through the solution or added as a solution in a suitable solvent.
-
If necessary, add a non-nucleophilic base (1.1 eq) to the mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until TLC analysis indicates the consumption of the starting material. Reaction times can vary from a few hours to overnight.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (often with a small percentage of triethylamine to prevent streaking of the basic product) to yield the desired 2-(dialkylamino)-1-(1H-indol-3-yl)propan-1-one derivative.
Protocol 3: Reduction of 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one to Tryptamine Analogues (General Procedure)
This protocol is based on the reduction of a ketone to a methylene group, a common transformation in the synthesis of tryptamines.[3]
Materials:
-
2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one derivative
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) followed by a second reduction step, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., THF, diethyl ether for LiAlH₄)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM and Methanol for chromatography
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 2-(dialkylamino)-1-(1H-indol-3-yl)propan-1-one derivative (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a DCM/methanol gradient (often with a small percentage of triethylamine or ammonia) to afford the final tryptamine analogue.
Data Presentation
The following tables summarize the expected structures of the key intermediates and final products, along with placeholder data for yields and key analytical characterization.
Table 1: Synthesis of 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one Derivatives
| Entry | Amine (R¹R²NH) | Product Structure | Product Name | Typical Yield (%) |
| 1 | Dimethylamine | 2-(Dimethylamino)-1-(1H-indol-3-yl)propan-1-one | 60-80 | |
| 2 | Pyrrolidine | 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)propan-1-one | 65-85 | |
| 3 | Piperidine | 1-(1H-indol-3-yl)-2-(piperidin-1-yl)propan-1-one | 65-85 | |
| 4 | Ethylamine | 2-(Ethylamino)-1-(1H-indol-3-yl)propan-1-one | 55-75 |
Table 2: Synthesis of Tryptamine Analogues
| Entry | Starting Aminoketone (from Table 1) | Product Structure | Product Name | Typical Yield (%) |
| 1 | 2-(Dimethylamino)-1-(1H-indol-3-yl)propan-1-one | N,N-Dimethyl-β-methyltryptamine | 50-70 | |
| 2 | 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)propan-1-one | 3-(2-(Pyrrolidin-1-yl)propyl)-1H-indole | 55-75 | |
| 3 | 1-(1H-indol-3-yl)-2-(piperidin-1-yl)propan-1-one | 3-(2-(Piperidin-1-yl)propyl)-1H-indole | 55-75 | |
| 4 | 2-(Ethylamino)-1-(1H-indol-3-yl)propan-1-one | N-Ethyl-β-methyltryptamine | 45-65 |
Note: The images in the tables are illustrative placeholders.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and the logical progression of the synthesis.
Figure 2: Key chemical transformations in the synthesis.
Disclaimer: These protocols provide general guidance. Researchers should adapt and optimize the conditions for their specific substrates and equipment. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
experimental procedure for the reduction of the ketone in 2-chloro-1-(1H-indol-3-yl)propan-1-one
Abstract
This document provides a detailed experimental procedure for the reduction of the ketone functional group in 2-chloro-1-(1H-indol-3-yl)propan-1-one to the corresponding secondary alcohol, 2-chloro-1-(1H-indol-3-yl)propan-1-ol. The protocol utilizes sodium borohydride, a mild and selective reducing agent, suitable for substrates with multiple functional groups. This procedure is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules and pharmaceutical intermediates. The substrate, this compound, contains an α-chloro ketone moiety attached to an indole scaffold. The indole ring is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The α-chloro alcohol product of this reduction can serve as a versatile intermediate for further synthetic modifications.
Sodium borohydride (NaBH4) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols.[1][2][3][4] It is known for its chemoselectivity, typically not reducing esters, amides, or carboxylic acids under standard conditions.[1] This selectivity is advantageous when working with multifunctional molecules. The reaction proceeds via nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon.[1][4]
This protocol outlines a standard laboratory procedure for the reduction of this compound using sodium borohydride in a suitable solvent system.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C11H10ClNO | 207.66 | 1.0 | 207.7 mg |
| Sodium borohydride (NaBH4) | NaBH4 | 37.83 | 1.5 | 56.7 mg |
| Methanol (MeOH) | CH3OH | 32.04 | - | 10 mL |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | 20 mL |
| Saturated aqueous ammonium chloride (NH4Cl) | NH4Cl | 53.49 | - | 10 mL |
| Anhydrous sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (207.7 mg, 1.0 mmol).
-
Dissolution: Add methanol (10 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (56.7 mg, 1.5 mmol) to the reaction mixture in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: After the reaction is complete (as indicated by TLC), slowly and carefully add saturated aqueous ammonium chloride solution (10 mL) to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (10 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 2-chloro-1-(1H-indol-3-yl)propan-1-ol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Borohydride (NaBH4) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C |
| Reaction Time | 1 hour |
| Expected Product | 2-chloro-1-(1H-indol-3-yl)propan-1-ol |
| Theoretical Yield (100%) | 209.7 mg |
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Safety Precautions
-
Handle sodium borohydride with care as it is flammable and reacts with water to produce flammable hydrogen gas.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching step should be performed slowly and carefully to control the rate of hydrogen gas evolution.
Discussion
The described protocol provides a reliable method for the reduction of this compound. The use of methanol as a solvent allows for good solubility of both the starting material and the sodium borohydride. Conducting the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions. The work-up procedure is straightforward and allows for the isolation of the desired alcohol. The final purification by column chromatography is recommended to obtain a high-purity product. The structure of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This document provides detailed application notes and protocols for the investigation of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a potential antimicrobial agent. While direct antimicrobial data for this specific compound is not extensively available in the current literature, this guide extrapolates from closely related analogs to provide a foundational framework for its synthesis, characterization, and antimicrobial evaluation. The protocols outlined herein are intended to guide researchers in the systematic assessment of this and similar indole-based compounds for their potential as new antimicrobial drugs.
Introduction
The indole nucleus is a key structural motif in numerous natural and synthetic bioactive compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The substitution at the C3 position of the indole ring has been a particular focus for medicinal chemists, as modifications at this site can significantly modulate biological activity. The introduction of a halo-acyl group, such as the 2-chloro-propan-1-one moiety, presents an interesting avenue for the development of new antimicrobial agents. The electrophilic nature of the α-haloketone functionality suggests a potential for covalent interaction with biological nucleophiles in microbial targets, possibly leading to enhanced antimicrobial efficacy.
These notes provide a comprehensive guide for the synthesis, purification, and antimicrobial evaluation of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction is a well-established method for the C3-acylation of indoles.[1][2] A general protocol is provided below.
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid (e.g., AlCl₃, SnCl₄)[1][2]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in hexane to the stirred indole solution. Stir the mixture for 15-30 minutes at 0 °C.
-
Acylation: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Antimicrobial Activity (Expected)
Table 1: Antimicrobial Activity of Selected Indole Derivatives (Analogs)
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives | Staphylococcus aureus | 3.125 - 50 | [5] |
| Indole-triazole derivatives | MRSA | 3.125 - 50 | [5] |
| Indole-triazole derivatives | Escherichia coli | 3.125 - 50 | [5] |
| Indole-triazole derivatives | Bacillus subtilis | 3.125 - 50 | [5] |
| Indole-triazole derivatives | Candida albicans | 3.125 - 50 | [5] |
| Indole-triazole derivatives | Candida krusei | 3.125 - 50 | [5] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus | < 1 - 7.8 | [7] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | MRSA | < 1 - 3.9 | [7] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Mycobacterium smegmatis | 3.9 - 7.8 | [7] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Candida albicans | 3.9 | [7] |
| Indole-3-aldehyde hydrazone derivatives | Staphylococcus aureus | 6.25 - 100 | [3][8] |
| Indole-3-aldehyde hydrazone derivatives | MRSA | 6.25 - 100 | [3][8] |
Proposed Mechanism of Action
The precise mechanism of action for this compound would need to be elucidated through dedicated studies. However, based on the mechanisms proposed for other antimicrobial indole derivatives, several possibilities exist:
-
Disruption of Cell Membrane: Many indole compounds are lipophilic and can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[9]
-
Inhibition of Cell Division: Some indole derivatives have been shown to target key proteins involved in bacterial cell division, such as FtsZ. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for cytokinesis.
-
Enzyme Inhibition: The α-chloroketone moiety is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition.
-
Inhibition of Efflux Pumps: Some indole derivatives act as efflux pump inhibitors, which can restore the efficacy of other antibiotics against resistant bacterial strains.[5]
Diagram of Potential Signaling Pathway Inhibition:
Caption: Potential mechanisms of antimicrobial action for the target compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add 10 µL of this inoculum to each well (except the negative control).
-
Controls: Include a positive control antibiotic, a negative control (broth only), and a growth control (broth + inoculum) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Diagram of Antimicrobial Testing Workflow:
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new antimicrobial agents. The synthetic route is straightforward, and the existing literature on related indole derivatives suggests a high potential for antimicrobial activity. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the antimicrobial efficacy of this compound. Further studies are warranted to determine its specific spectrum of activity, mechanism of action, and potential for in vivo efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. new.zodml.org [new.zodml.org]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Chloro-1-(1H-indol-3-yl)propan-1-one as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the potential of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key precursor in the development of potent enzyme inhibitors. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its interaction with a wide range of biological targets. The α-chloroketone functionality of this precursor provides a reactive handle for the construction of various heterocyclic systems, which are prevalent in many clinically approved drugs. Herein, we provide a detailed protocol for the synthesis of a library of substituted thiazole derivatives from this compound and their evaluation as potential kinase inhibitors.
Introduction
The indole scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds with significant biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Compounds incorporating the indole ring have been successfully developed as inhibitors for various enzymes, such as protein kinases (e.g., EGFR, BRAF), phospholipases, and fatty acid amide hydrolase (FAAH).[2][3][4] The targeted modification of the indole core allows for the fine-tuning of inhibitory potency and selectivity.
This compound is a valuable synthetic intermediate. The presence of a reactive α-chloroketone group facilitates nucleophilic substitution reactions, making it an ideal starting material for the synthesis of diverse heterocyclic compounds. This application note focuses on a hypothetical pathway for the synthesis of 2-amino-4-(1H-indol-3-yl)-5-methylthiazole derivatives and their subsequent evaluation as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Data Presentation: Hypothetical Inhibition Data
A hypothetical library of 2-amino-4-(1H-indol-3-yl)-5-methylthiazole derivatives was synthesized and screened against the EGFR kinase. The inhibitory activity was determined by measuring the half-maximal inhibitory concentration (IC50).
| Compound ID | R-Group on Amino Thiazole | IC50 (nM) against EGFR |
| HYPO-IN-001 | Phenyl | 150 |
| HYPO-IN-002 | 4-Fluorophenyl | 85 |
| HYPO-IN-003 | 4-Methoxyphenyl | 120 |
| HYPO-IN-004 | 2,4-Dichlorophenyl | 45 |
| HYPO-IN-005 | Pyridin-3-yl | 95 |
Experimental Protocols
General Synthesis of 2-Amino-4-(1H-indol-3-yl)-5-methylthiazole Derivatives (HYPO-IN-001 to HYPO-IN-005)
This protocol is based on the well-established Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Substituted thioureas (e.g., phenylthiourea, 4-fluorophenylthiourea, etc.)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the appropriately substituted thiourea (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 2-amino-4-(1H-indol-3-yl)-5-methylthiazole derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 5 µL of the diluted inhibitor solution. For the control, add 5 µL of DMSO.
-
Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Synthetic Workflow
Caption: Synthetic route to thiazole derivatives.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Conclusion
This compound represents a highly promising and versatile precursor for the synthesis of novel enzyme inhibitors. The synthetic route and screening protocol detailed in this application note provide a framework for the development of indole-based thiazole derivatives as potential kinase inhibitors. The modular nature of the Hantzsch thiazole synthesis allows for the rapid generation of a diverse library of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. While the presented data is hypothetical, it is based on the well-documented potential of similar molecular scaffolds and provides a strong rationale for the exploration of this chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. US20160257687A1 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
purification of 2-chloro-1-(1H-indol-3-yl)propan-1-one by column chromatography
Topic: Purification of 2-chloro-1-(1H-indol-3-yl)propan-1-one by Column Chromatography
This guide provides troubleshooting advice and detailed protocols for the purification of this compound using silica gel column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography of indole derivatives.
Q1: My compound is not moving off the column baseline, or is eluting very slowly.
A1: This typically indicates that the eluting solvent system is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar compounds, a more polar solvent system like methanol/dichloromethane may be necessary.[1][2] It is advisable to increase polarity in small steps to avoid eluting all compounds at once.[3]
Q2: All my spots are coming off the column at the same time, near the solvent front.
A2: This suggests the eluent is too polar, causing all compounds to travel with the mobile phase instead of interacting with the silica gel.
-
Solution: Decrease the polarity of your solvent system. Increase the proportion of the non-polar solvent (e.g., hexane). Start with a very non-polar solvent to ensure your compound initially sticks to the column, then gradually increase polarity.[3]
Q3: I achieved good separation on my TLC plate, but the column chromatography is giving mixed fractions.
A3: This can happen for several reasons:
-
Overloading: Too much sample was loaded onto the column, exceeding its separation capacity. For a difficult separation (small ∆Rf), the sample load should be reduced.
-
Poor Packing: The column may have been packed unevenly, leading to channeling where the solvent and sample flow through cracks instead of the uniform stationary phase. This results in poor separation.
-
Compound Degradation: Indole derivatives can be sensitive to the acidic nature of standard silica gel. Your compound might be decomposing during the purification process.[1]
-
Solution: Try deactivating the silica gel by adding a small percentage of a base, such as triethylamine (~1-3%), to your eluent system to neutralize the acidic sites.[1]
-
Q4: The collected fractions are very dilute, and my compound is spread across many fractions (tailing).
A4: Tailing can be caused by the compound interacting too strongly or unevenly with the stationary phase.
-
Solution: Once the compound begins to elute, you can try slightly increasing the solvent polarity. This can help push the trailing end of the compound band off the column more quickly. Ensure your crude sample is dissolved in a minimal amount of solvent before loading to apply it as a narrow band.
Q5: How do I choose the initial solvent system for my column?
A5: The ideal solvent system is determined using Thin Layer Chromatography (TLC).
-
Procedure: Test various solvent mixtures to find one that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound, this compound.[4] This Rf range typically ensures good separation on a column. The spots for impurities should be well-separated from your product spot.[5]
Experimental Protocol and Data
Solvent System Selection via TLC
Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC. The goal is to find a solvent mixture that moves the target compound to an Rf of 0.25-0.35.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound* | Separation Quality |
| 80:20 | ~0.15 | Compound moves slowly; good for separating less polar impurities. |
| 70:30 | ~0.30 | Optimal for column elution. Good separation from common impurities.[6] |
| 60:40 | ~0.50 | Compound moves quickly; risk of co-elution with more polar impurities.[6] |
| 50:50 | ~0.65 | Too polar; poor separation.[6] |
Note: These Rf values are representative for a compound of similar polarity and should be confirmed experimentally for this compound.
Flash Column Chromatography Protocol
This protocol outlines a standard procedure for purifying gram-scale quantities of the target compound.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Collection tubes/flasks
Methodology:
-
Column Preparation (Dry Packing):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).
-
Add the dry silica gel powder into the column. Gently tap the column to ensure even packing.
-
Add another layer of sand (~1 cm) on top of the silica gel bed.
-
-
Column Equilibration:
-
Pre-elute the packed column with the starting, low-polarity solvent system (e.g., 90:10 Hexane:Ethyl Acetate).
-
Apply gentle air pressure to push the solvent through until the entire silica bed is saturated and solvent begins to drip from the outlet. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a free-flowing powder.
-
Carefully add the sample to the top layer of sand in the column.
-
-
Elution:
-
Begin adding the eluent (e.g., 70:30 Hexane:Ethyl Acetate) to the top of the column.
-
Apply pressure to start the solvent flow and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them via TLC.
-
-
Gradient Elution (Optional):
-
If separation is difficult, a gradient elution can be used. Start with a low-polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate as the elution progresses.[3]
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Workflow and Diagrams
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography purification.
References
common side reactions in the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one via Friedel-Crafts acylation of indole with 2-chloropropionyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired C-3 acylated product | 1. Decomposition of indole: Strong Lewis acids can cause polymerization or degradation of the electron-rich indole ring.[1] 2. Incorrect stoichiometry of Lewis acid: In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, requiring at least stoichiometric amounts.[2] 3. Inactive reagents: The 2-chloropropionyl chloride or the Lewis acid may have degraded due to moisture. | 1. Use milder Lewis acids such as diethylaluminum chloride (Et₂AlCl), dimethylaluminum chloride (Me₂AlCl), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[1] 2. Ensure at least a 1:1 molar ratio of the Lewis acid to the acylating agent. An excess of the Lewis acid may be necessary. 3. Use freshly opened or purified reagents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a significant amount of N-acylated byproduct (1-acyl-1H-indole) | 1. Reaction conditions favoring N-acylation: The presence of a strong base or certain catalysts can deprotonate the indole nitrogen, making it a more competitive nucleophile.[3][4] 2. High reaction temperatures: Higher temperatures can sometimes favor N-acylation over C-acylation. | 1. Avoid the use of strong bases if C-3 acylation is desired. The choice of a suitable Lewis acid is critical for directing the acylation to the C-3 position.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve C-3 selectivity. |
| Formation of multiple unidentified byproducts (complex mixture) | 1. High reactivity of indole: Indole is highly susceptible to side reactions under strongly acidic conditions.[1] 2. Instability of the α-chloro ketone product: The product itself is an electrophile and can undergo further reactions, such as reacting with another indole molecule.[5][6] 3. Polyacylation: Although less common in acylation, the high nucleophilicity of indole could lead to reaction at multiple sites under forcing conditions.[2] | 1. Employ milder reaction conditions (milder Lewis acid, lower temperature).[1] 2. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize product degradation or subsequent reactions. 3. Use a slight excess of indole relative to the acylating agent to minimize polyacylation. |
| Product degradation during workup or purification | 1. Hydrolysis of the chloro group: The α-chloro ketone may be susceptible to hydrolysis, especially under basic conditions during aqueous workup. 2. Instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Use a neutral or slightly acidic aqueous workup. 2. Consider using a neutral stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Purification by recrystallization, if possible, is often a better alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most frequently encountered side reaction is the competition between C-3 acylation (desired product) and N-1 acylation (byproduct).[3][4] The regioselectivity is highly dependent on the reaction conditions, particularly the choice of catalyst.
Q2: How can I favor C-3 acylation over N-1 acylation?
To favor the formation of the C-3 acylated product, the use of a Lewis acid catalyst is generally recommended. Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to provide high selectivity for C-3 acylation of indoles.[1] Conversely, conditions that generate the indolide anion, such as the use of a strong base, will favor N-acylation.[3]
Q3: Why is my reaction mixture turning dark and forming a tar-like substance?
The formation of a dark, tarry mixture is often indicative of indole decomposition or polymerization. This is typically caused by the use of overly harsh reaction conditions, such as employing a strong Lewis acid like aluminum chloride (AlCl₃) or high reaction temperatures.[1] To mitigate this, it is crucial to use a milder Lewis acid and maintain a controlled, low temperature throughout the reaction.
Q4: Is it possible to get di-acylated products?
While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, the high nucleophilicity of the indole ring makes polyacylation a possibility, though it is generally less common than N-acylation or decomposition. Using a stoichiometric amount or a slight excess of the acylating agent can increase the likelihood of this side reaction. To minimize it, using indole as the limiting reagent is not advised.
Q5: My desired product seems to be unstable. What precautions should I take?
The product, an α-chloro ketone, is inherently reactive.[5][6] It can be susceptible to nucleophilic substitution of the chlorine atom or elimination of HCl. During workup, avoid strong bases and prolonged exposure to heat. For purification, chromatography on neutral alumina or deactivated silica gel may be preferable to standard silica gel. If the product is isolated as a solid, storage at low temperatures in a dry, inert atmosphere is recommended.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Indole with 2-Chloropropionyl Chloride
This is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add indole to a dry, suitable solvent (e.g., dichloromethane, dichloroethane, or carbon disulfide) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature).
-
Addition of Lewis Acid: Slowly add the chosen Lewis acid (e.g., Et₂AlCl, ZnCl₂, or SnCl₄) to the stirred solution.
-
Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride in the reaction solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by carefully pouring the mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, a saturated solution of sodium bicarbonate (if compatible with product stability), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 6. mdpi.com [mdpi.com]
stability and degradation of 2-chloro-1-(1H-indol-3-yl)propan-1-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two main functional groups: the indole ring and the α-chloro ketone moiety. The indole ring is susceptible to oxidation and photodegradation. The α-chloro ketone group is reactive and can undergo hydrolysis, particularly under basic conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: The α-chloro ketone can hydrolyze to form the corresponding α-hydroxy ketone derivative.
-
Oxidation: The indole ring is electron-rich and can be oxidized, potentially leading to the formation of various oxidized indole species.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the indole ring system.[1]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed to protect it from moisture.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1][2] This method should be able to separate the parent compound from its potential degradation products. UV detection is suitable as the indole ring is a strong chromophore. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible analytical results.
-
Possible Cause: Degradation of the compound in the analytical sample solution.
-
Troubleshooting Tip: Prepare fresh sample solutions immediately before analysis. If samples need to be stored, keep them at a low temperature (2-8 °C) and protected from light. Use an inert solvent for sample preparation if oxidation is suspected.
-
-
Possible Cause: Adsorption of the compound onto analytical instrument components.
-
Troubleshooting Tip: Ensure all components of the analytical system (e.g., vials, tubing, injector) are clean and properly passivated. Using inert materials for the flow path can help minimize adsorption.[3]
-
-
Possible Cause: Clogged injector needle or column frit.
-
Troubleshooting Tip: Regularly inspect and clean the injector needle and column frits as part of routine maintenance.[3]
-
Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Tip: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks corresponding to specific degradation pathways. Use a photodiode array (PDA) detector or LC-MS to obtain spectral information about the new peaks to aid in their identification.
-
-
Possible Cause: Contamination from solvents, reagents, or sample handling.
-
Troubleshooting Tip: Analyze blank samples (solvent without the compound) to rule out contamination. Ensure high-purity solvents and reagents are used.[3]
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[4][5][6]
1. Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Basic Hydrolysis:
-
Prepare a solution of the compound as described for acidic hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, monitoring the degradation.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add an equal volume of a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
4. Photolytic Degradation:
-
Expose a solution of the compound (in a photostable container, e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).
-
At defined time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound under different stress conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 2 | 60 | |||
| 4 | 60 | ||||
| 8 | 60 | ||||
| 24 | 60 | ||||
| 0.1 M NaOH | 2 | 40 | |||
| 4 | 40 | ||||
| 8 | 40 | ||||
| 24 | 40 | ||||
| 3% H₂O₂ | 2 | 25 | |||
| 4 | 25 | ||||
| 8 | 25 | ||||
| 24 | 25 | ||||
| Light Exposure | 24 | 25 | |||
| 48 | 25 | ||||
| Thermal (Solid) | 24 | 80 | |||
| 48 | 80 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. silcotek.com [silcotek.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting N-alkylation vs. C-alkylation of Indole in Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of selective N-alkylation versus C-alkylation of the indole nucleus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My indole alkylation is resulting in a mixture of N- and C-alkylated products. How can I improve the selectivity for N-alkylation?
A1: Achieving high selectivity for N-alkylation often requires careful selection of the base, solvent, and reaction temperature. The N-H proton of indole is acidic (pKa ≈ 17), and its deprotonation to form the indolide anion is key to promoting N-alkylation.
Troubleshooting Steps & Recommendations:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred for generating the indolide anion. Sodium hydride (NaH) is a classic choice that often provides excellent N-selectivity.[1] Other effective bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), particularly in polar aprotic solvents.[2][3] The use of a strong base like lithium hexamethyldisilazide (LiHMDS) has also been shown to be crucial for certain C-alkylation reactions, highlighting the importance of base selection for regioselectivity.[4]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are known to favor N-alkylation.[1] These solvents effectively solvate the cation of the base, leaving the indolide anion more available for nucleophilic attack at the nitrogen atom.
-
Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1] It has been observed that increasing the temperature to 80 °C can lead to complete N-alkylation.[1]
-
Phase-Transfer Catalysis (PTC): PTC can be a mild and efficient method to achieve N-alkylation. Conditions typically involve a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) and a base like sodium hydroxide.
Below is a summary of reaction conditions that generally favor N-alkylation:
| Base | Solvent | Temperature | Catalyst/Additive | Typical Outcome |
| Sodium Hydride (NaH) | DMF, THF | Room Temp. to 80 °C | - | High N-selectivity |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Elevated | - | Good N-selectivity |
| Cesium Carbonate (Cs₂CO₃) | Dichloroethane (DCE) | Room Temp. | - | High N-selectivity |
| DABCO | DMF, DMA | 90-135 °C | - | Good to excellent N-selectivity |
| Potassium Carbonate (K₂CO₃) | [bmim][BF₄]/Acetonitrile | Room Temp. | Phase-Transfer | Good yields for N-alkylation |
Q2: I am trying to achieve C3-alkylation of my indole, but I am getting significant N-alkylation. What conditions should I use to favor C3-alkylation?
A2: C3-alkylation is often the kinetically favored pathway due to the high electron density and nucleophilicity of the C3 position in the indole ring.[5] To enhance C3-selectivity, conditions that avoid the formation of a free indolide anion are typically employed.
Troubleshooting Steps & Recommendations:
-
Lewis Acid Catalysis: Friedel-Crafts type reactions using a Lewis acid catalyst like B(C₆F₅)₃ can effectively promote C3-alkylation with various alkylating agents, even in the presence of an N-H group, without observing N-methylation.[6]
-
Transition Metal Catalysis: Several transition metal catalysts, including those based on manganese, rhodium, and nickel, have been developed for regioselective C3-alkylation of indoles with alcohols via a "borrowing hydrogen" or "interrupted borrowing hydrogen" strategy.[7][8]
-
Protic Solvents: Performing the reaction in a protic solvent can help to solvate the N-H proton, reducing its acidity and disfavoring the formation of the indolide anion, thus promoting electrophilic attack at the C3 position.
-
Weak Bases: The use of a weak base or no base at all will generally lead to C3-alkylation, as the neutral indole is more likely to react at the C3 position.
The following table summarizes conditions that tend to favor C3-alkylation:
| Catalyst/Reagent | Alkylating Agent | Solvent | Key Feature |
| B(C₆F₅)₃ | Amine-derived agents | Dichloromethane | Metal-free, direct C3-alkylation |
| Nickel Catalyst | Alcohols | Toluene | Chemoselective C3-alkylation |
| Manganese Catalyst | Alcohols | Toluene | Catalyst-controlled selectivity |
| Rhodium Catalyst | Carboxylic acids | - | Decarbonylative C-H alkylation |
| Brønsted/Lewis Acids | Aldehydes, Imines | Various | Aza-alkylation at C3 |
Q3: My indole has a substituent at the C3 position, and I want to perform C2-alkylation. Is this possible?
A3: Yes, C2-alkylation of C3-substituted indoles is achievable, but it typically requires specific catalytic systems that can direct the reaction to the less reactive C2 position.
Troubleshooting Steps & Recommendations:
-
Palladium Catalysis with a Directing Group: A common strategy involves the use of a removable directing group on the indole nitrogen. For instance, a pyridinyl group can direct a palladium catalyst to activate the C2-H bond, enabling alkylation at that position.[9]
-
Norbornene-Mediated C-H Activation: Palladium-catalyzed reactions utilizing norbornene can facilitate a cascade C-H activation process, leading to regioselective C2-alkylation of N-H indoles.[10]
-
Acid-Promoted Alkylation: Under certain acidic conditions (e.g., using HBr or HI), C2-alkylation of 3-alkylindoles with unactivated alkenes has been reported.[11]
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Indole using Sodium Hydride
-
To a solution of indole (1.0 eq) in anhydrous DMF or THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive alkylating agents.[1]
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C3-alkylation of Indole using a Lewis Acid Catalyst
-
To a solution of indole (1.2 eq) and the alkylating agent (1.0 eq) in an anhydrous solvent such as dichloromethane, add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 10 mol%) at the desired temperature (e.g., room temperature) under an inert atmosphere.[6]
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Logic
To aid in decision-making for achieving the desired regioselectivity, the following workflow diagram illustrates the key factors to consider.
Caption: Troubleshooting workflow for selective indole alkylation.
This guide is intended to provide a starting point for troubleshooting common issues in indole alkylation. The optimal conditions will always be substrate-dependent, and some degree of optimization is to be expected for each new reaction. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 8. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
Technical Support Center: Optimization of 2-chloro-1-(1H-indol-3-yl)propan-1-one Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The primary synthetic route involves the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride, a reaction that requires careful control of conditions to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved via a Friedel-Crafts acylation reaction. In this process, indole reacts with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst. The electrophilic acyl group is directed primarily to the C3 position of the indole ring, which is the most nucleophilic site.
Q2: Why is a Lewis acid catalyst required for this reaction?
A Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is crucial for activating the 2-chloropropionyl chloride. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and making it more susceptible to attack by the electron-rich indole ring. Without a catalyst, the reaction is generally very slow or does not occur at all.
Q3: What are the most common side products and how can they be minimized?
The most common side products include:
-
N-acylated indole: Acylation occurs on the nitrogen atom of the indole ring. This can be minimized by using appropriate solvents and Lewis acids that favor C3 acylation, or by protecting the indole nitrogen.
-
Di-acylated products: A second acylation can occur, typically at the C2 or C5 position. Using a 1:1 molar ratio of indole to acyl chloride and maintaining low reaction temperatures can suppress this side reaction.[1]
-
Polymerization/Degradation: Indole is sensitive to strong acids and can polymerize. Careful selection of a milder Lewis acid and strict temperature control are essential to prevent degradation of the starting material and product.
Q4: How does the choice of solvent impact the reaction?
The solvent plays a critical role in the reaction's success.
-
Non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they dissolve the reactants without strongly complexing with the Lewis acid catalyst.[1]
-
Coordinating solvents like ethers (e.g., THF) or nitriles (e.g., acetonitrile) can form stable complexes with the Lewis acid, reducing its catalytic activity.[2]
-
Solvent-free conditions have also been explored in related Friedel-Crafts reactions and can sometimes lead to higher yields and greener processes.[2]
Troubleshooting Guide
| Problem / Question | Potential Cause | Recommended Solution |
| Q: My reaction has a very low or zero yield. What went wrong? | 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Low Temperature: The reaction temperature may be too low for the chosen catalyst/substrate. 3. Poor Reagent Quality: Indole or 2-chloropropionyl chloride may be degraded or impure. | 1. Use freshly opened or purified Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature, monitoring for product formation via TLC. 3. Check the purity of starting materials by NMR or other analytical techniques. Purify if necessary. |
| Q: My TLC shows multiple spots, indicating a mixture of products. | 1. Polyalkylation/Polyacylation: Excess acylating agent or high temperatures can lead to multiple acyl groups being added to the indole ring.[1] 2. N-acylation vs. C-acylation: The reaction conditions may favor acylation on the indole nitrogen. 3. Isomer Formation: Acylation may be occurring at other positions on the indole ring (e.g., C2). | 1. Use an excess of indole relative to the 2-chloropropionyl chloride to favor mono-acylation.[1] Maintain a low reaction temperature (e.g., 0 °C to room temperature). 2. Experiment with different Lewis acids and solvents. For instance, pre-complexing the N-H bond with a reagent like NaH before adding the Lewis acid and acyl chloride can direct acylation to the C3 position. 3. Analyze the product mixture to identify isomers. Modify the catalyst and solvent system to improve regioselectivity. |
| Q: The final product is dark and appears to be a tar or polymer. | 1. Acid-catalyzed Polymerization: Indole is known to polymerize in the presence of strong acids. 2. High Reaction Temperature: Excessive heat can accelerate degradation and polymerization pathways. | 1. Use a milder Lewis acid (e.g., ZnCl₂, InCl₃). Add the Lewis acid slowly to the reaction mixture at a low temperature to control the initial exotherm. 2. Run the reaction at the lowest effective temperature. Consider adding the indole solution slowly to the acyl chloride-Lewis acid complex. |
| Q: I'm having difficulty purifying the product. | 1. Close-running Impurities: Side products may have similar polarity to the desired product. 2. Product Instability: The product may be unstable on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the product is unstable on silica, consider purification by recrystallization or using a different stationary phase like alumina. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different experimental parameters can influence the outcome of Friedel-Crafts reactions involving indoles. This data is generalized from related reactions and serves as a starting point for optimization.
Table 1: Effect of Lewis Acid Catalyst on Reaction Outcome
| Lewis Acid | Typical Loading (mol%) | Relative Activity | Common Issues |
| AlCl₃ | 110 - 150 | High | Can cause polymerization; low regioselectivity. |
| SnCl₄ | 100 - 120 | High | Often provides good C3 selectivity. Moisture sensitive. |
| BF₃·OEt₂ | 100 - 200 | Moderate | Generally milder; may require higher temperatures. |
| ZnCl₂ | 50 - 100 | Moderate-Low | Mild catalyst, good for sensitive substrates. |
| InCl₃ | 10 - 30 | High | Often effective in catalytic amounts; milder than AlCl₃. |
Table 2: Influence of Solvent on C3-Acylation of Indole
| Solvent | Polarity | Typical Temperature Range | Notes |
| Dichloromethane (DCM) | Low | 0 °C to 40 °C | Good general-purpose solvent, non-coordinating.[1] |
| 1,2-Dichloroethane (DCE) | Low | 0 °C to 84 °C | Allows for higher reaction temperatures if needed.[1] |
| Carbon Disulfide (CS₂) | Non-polar | 0 °C to 46 °C | Classic Friedel-Crafts solvent, but toxic. |
| Nitromethane (CH₃NO₂) | High | 0 °C to RT | Can promote the reaction but may also lead to side products. |
| Tetrahydrofuran (THF) | Polar | - | Not recommended; strongly coordinates with Lewis acids.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water. 2-chloropropionyl chloride is a lachrymator and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
Indole
-
2-chloropropionyl chloride
-
Anhydrous Lewis Acid (e.g., SnCl₄ or AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve indole (1.0 eq) in anhydrous DCM and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 2-chloropropionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the Friedel-Crafts acylation of indole.
Caption: Simplified mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation of indole.
References
removal of unreacted starting materials from 2-chloro-1-(1H-indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 2-chloro-1-(1H-indol-3-yl)propan-1-one.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide provides solutions to frequently encountered problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil, not a solid. | Residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| High impurity content. | Purify the oil using column chromatography. | |
| Low yield after purification. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Product loss during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure complete phase separation. | |
| Product loss during recrystallization. | Use a minimal amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. | |
| Product loss during column chromatography. | Choose an appropriate eluent system to ensure good separation and elution of the product. Avoid using a solvent system that is too polar, which can lead to co-elution with impurities. | |
| TLC shows multiple spots for the purified product. | Incomplete separation of starting materials or byproducts. | Optimize the eluent system for column chromatography to achieve better separation. Consider using a gradient elution. |
| Decomposition of the product on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Difficulty in removing unreacted indole. | Indole is soluble in many organic solvents used for extraction. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic indole into the aqueous layer. Neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine. |
| Difficulty in removing unreacted 2-chloropropionyl chloride. | 2-chloropropionyl chloride is reactive and can persist if not properly quenched. | Quench the reaction mixture by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to hydrolyze the unreacted acyl chloride.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted starting materials after the reaction is complete?
A1: The first step is to quench the reaction to deactivate any remaining reactive species, particularly the 2-chloropropionyl chloride. This is typically done by carefully adding the reaction mixture to a cold, aqueous solution, such as ice-water or a saturated solution of sodium bicarbonate.[1][2] This will hydrolyze the highly reactive acyl chloride to the more easily removable 2-chloropropionic acid.
Q2: How can I effectively remove unreacted indole from my product?
A2: Unreacted indole can be removed by performing an acidic wash during the extractive workup. Indole is a weakly basic compound and will be protonated by a dilute acid (e.g., 1M HCl), making it soluble in the aqueous layer. After separating the organic layer containing your product, it is important to wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
Q3: What are the recommended techniques for purifying this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: This method is ideal if the product is a solid and a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
-
Column Chromatography: This is a versatile technique for separating the product from both starting materials and byproducts, especially if the product is an oil or if recrystallization is ineffective.
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.[3] Common solvents to screen for 3-acylindoles include ethanol, ethyl acetate/hexane mixtures, or acetone/hexane mixtures.[4] It is recommended to test small quantities of your crude product with different solvents to find the optimal one.
Q5: What is a good starting eluent system for column chromatography?
A5: A common starting point for the column chromatography of 3-acylindoles on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5] A typical starting ratio would be in the range of 10-30% ethyl acetate in hexane. The polarity can be gradually increased to elute the product.
Q6: How can I monitor the progress of my column chromatography?
A6: The progress of the column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This will allow you to identify the fractions containing your pure product.
Q7: How can I visualize the spots of the starting materials and the product on a TLC plate?
A7: Indole and 3-acylindoles are typically UV-active due to their aromatic nature and can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[6][7] Additionally, staining with a p-anisaldehyde solution followed by heating can be used for visualization, often yielding colored spots.[6] Iodine vapor is another common method for visualizing organic compounds on a TLC plate.[6][7]
Experimental Protocols
Extractive Workup Protocol
This protocol is designed to remove the majority of unreacted starting materials and the Lewis acid catalyst after the Friedel-Crafts acylation reaction.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or an ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring. This will hydrolyze the unreacted 2-chloropropionyl chloride.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).
-
Acidic Wash (to remove indole): Combine the organic layers and wash with 1M hydrochloric acid (2 x 50 mL).
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Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 50 mL) to remove excess water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization Protocol
This protocol outlines the steps for purifying solid this compound by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexane). Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Figure 1. General experimental workflow for the synthesis and purification of this compound.
Figure 2. Decision-making workflow for the purification strategy of the crude product.
References
- 1. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of 2-chloro-1-(1H-indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-chloro-1-(1H-indol-3-yl)propan-1-one.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of this compound.
Sample Stability and Handling
-
Question: My sample of this compound shows signs of degradation over time, what could be the cause and how can I prevent it?
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Answer: this compound is susceptible to degradation through several pathways. The indole ring can undergo oxidation, especially when exposed to air and light.[1][2] The α-chloro ketone moiety is a reactive electrophile and can react with nucleophiles, including water, leading to hydrolysis. To mitigate degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage). For experimental use, prepare fresh solutions and use them promptly.
-
-
Question: I observe a color change in my sample, from a white or off-white solid to a yellowish or brownish hue. What does this indicate?
-
Answer: A color change often suggests the formation of degradation products. Oxidation of the indole ring can lead to the formation of colored impurities.[1] It is advisable to re-analyze the sample for purity before proceeding with any experiments.
-
Chromatographic Analysis (LC-MS/GC-MS)
-
Question: I am observing multiple peaks in my chromatogram when I expect a single peak for my purified compound. What are the possible reasons?
-
Answer: The presence of multiple peaks could be due to several factors:
-
Impurities from synthesis: Common impurities could include unreacted starting materials (indole and 2-chloropropionyl chloride), diacylated indole, or byproducts from side reactions.
-
Degradation products: As mentioned, the compound can degrade. Hydrolysis of the chloro group to a hydroxyl group is a common degradation pathway.
-
Isomers: Depending on the synthetic route, positional isomers of the acyl group on the indole ring might be present, although acylation typically occurs at the C3 position.[3]
-
Solvent effects: Interaction with the solvent, especially protic solvents like methanol, could potentially lead to side products.
-
-
-
Question: My peak shape is poor (e.g., tailing or fronting). How can I improve it?
-
Answer: Poor peak shape can be caused by interactions with the stationary phase, column overload, or issues with the mobile phase. For liquid chromatography, try adjusting the pH of the mobile phase, using a different buffer, or switching to a different column chemistry. For gas chromatography, ensure proper derivatization if necessary and optimize the temperature program.
-
Spectroscopic Analysis (NMR and Mass Spectrometry)
-
Question: I am having difficulty interpreting the 1H NMR spectrum. What are the expected signals for this compound?
-
Answer: The expected 1H NMR signals would include:
-
A broad singlet for the indole N-H proton (typically downfield, ~8-9 ppm).
-
A multiplet for the proton at the C2 position of the indole ring.
-
A series of multiplets in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene portion of the indole ring.
-
A quartet for the proton at the chiral center (CH-Cl).
-
A doublet for the methyl group protons (CH3). The exact chemical shifts will depend on the solvent used. If you observe unexpected signals, it could indicate the presence of impurities or degradation products.
-
-
-
Question: What are the characteristic fragmentation patterns I should look for in the mass spectrum?
Potential Impurities
The following table summarizes potential impurities that may be encountered during the synthesis and storage of this compound.
| Impurity Name | Molecular Formula | Monoisotopic Mass (Da) | Potential Origin |
| 1H-Indole | C₈H₇N | 117.0578 | Unreacted starting material |
| 2-Chloropropionyl chloride | C₃H₄Cl₂O | 125.9639 | Unreacted starting material |
| 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | C₁₁H₁₁NO₂ | 189.0790 | Hydrolysis of the chloro group |
| 1,3-Di(2-chloropropionyl)-1H-indole | C₁₄H₁₃Cl₂NO₂ | 311.0272 | Diacylation side reaction |
| Isatin | C₈H₅NO₂ | 147.0320 | Oxidation of the indole ring[1] |
| Oxindole | C₈H₇NO | 133.0528 | Oxidation of the indole ring[1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain 1H and 13C NMR spectra for structural confirmation.
-
Methodology:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 1H spectrum using a standard pulse program.
-
Acquire the 13C spectrum using a proton-decoupled pulse program.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the 1H spectrum and reference the spectra to the residual solvent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To assess the purity and confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be 5-95% B over 10 minutes.
-
Set the flow rate to 0.3-0.5 mL/min.
-
For the mass spectrometer, use electrospray ionization (ESI) in positive ion mode.
-
Monitor the full scan mass range (e.g., m/z 100-500).
-
Visualizations
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Caption: A decision tree for troubleshooting the appearance of unexpected peaks in a chromatogram.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
preventing polymerization of indole during acylation
Welcome to the technical support center for indole acylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, specifically the prevention of indole polymerization during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why does indole polymerize during acylation, especially under Friedel-Crafts conditions?
Indole is an electron-rich heterocycle that is highly susceptible to polymerization in the presence of strong acids.[1] The C3 position of the indole ring is particularly nucleophilic.[2][3] During Friedel-Crafts acylation, strong Lewis acids or protic acids can protonate the indole at this C3 position.[3][4] This protonation forms a reactive 3H-indolium cation, which can then be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of undesirable polymers.[3][4][5]
Q2: What are the common signs of polymerization in my reaction?
The formation of insoluble, often dark-colored, tar-like materials in the reaction vessel is a primary indicator of polymerization. Other signs include a significant decrease in the yield of the desired acylated product and a complex mixture of unidentified byproducts observed during chromatographic analysis (e.g., TLC or LC-MS).
Q3: How can I prevent or minimize indole polymerization during acylation?
Preventing polymerization involves moderating the reactivity of the system. Key strategies include:
-
Using Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote polymerization.[6][7] Milder, water-tolerant Lewis acids such as metal triflates (e.g., Y(OTf)₃, Cu(OTf)₂), ZrCl₄, or dialkylaluminum chlorides are often more effective and lead to higher yields of the desired product with fewer side reactions.[2][6][7][8][9]
-
Protecting the Indole Nitrogen: The indole's NH group can be protected with an electron-withdrawing group, such as a phenylsulfonyl (SO₂Ph) or tosyl group.[10][11][12] This reduces the electron density of the indole ring, making it less susceptible to acid-catalyzed polymerization. The protecting group can be removed later in the synthetic sequence.[11]
-
Controlling Reaction Conditions: Running the reaction at lower temperatures can help slow down the rate of polymerization.
-
Using Alternative Acylation Methods: Methods that do not rely on strong Lewis acids, such as the Vilsmeier-Haack reaction for formylation or using acid anhydrides in ionic liquids, can be excellent alternatives.[6][13][14]
Q4: Can I perform the acylation without protecting the indole NH group?
Yes, several modern methods allow for the direct 3-acylation of unprotected indoles. One successful approach involves using catalytic amounts of yttrium triflate (Y(OTf)₃) with an acid anhydride in an ionic liquid like [BMI]BF₄, often accelerated by microwave irradiation.[6][15] Another method uses dialkylaluminum chlorides (e.g., Et₂AlCl), which can selectively promote C3-acylation without requiring NH protection.[7]
Q5: What is the Vilsmeier-Haack reaction and how does it apply to indole?
The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[14][16] It uses a "Vilsmeier reagent," typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][16][17] This method is generally milder than traditional Friedel-Crafts conditions and is highly effective for the 3-formylation of indoles, providing good yields with minimal polymerization.[13]
Troubleshooting Guide
Issue: Low Yield of 3-Acylindole and Formation of Insoluble Byproducts
This is a classic sign of indole polymerization. The following workflow can help you troubleshoot this issue.
Caption: A troubleshooting workflow for indole acylation issues.
Data & Experimental Protocols
Mechanism of Indole Polymerization
Under strongly acidic conditions, indole is protonated at the C3 position. The resulting indolium cation is an electrophile that reacts with another indole molecule, initiating polymerization.
Caption: Acid-catalyzed polymerization mechanism of indole.
Table 1: Comparison of Lewis Acids for 3-Acylation of Indole
The choice of Lewis acid significantly impacts the reaction outcome. Milder catalysts generally provide higher yields of the desired 3-acyl product while minimizing polymerization and other side reactions.
| Lewis Acid | Acylating Agent | Yield of 3-Acylindole (%) | Notes | Reference |
| AlCl₃ | Acetic Anhydride | Low / Variable | Often causes significant polymerization and decomposition.[6][7] | [6][7] |
| SnCl₄ | Acetyl Chloride | 95% | Effective but requires careful control of conditions. | [2] |
| ZrCl₄ | Acetyl Chloride | 69% | A milder alternative to AlCl₃.[2] | [2] |
| Y(OTf)₃ (1 mol%) | Propionic Anhydride | 95% | Excellent yield with high regioselectivity, especially in ionic liquids under microwave conditions.[6] | [6] |
| In(OTf)₃ | Acetic Anhydride | 52% | Requires NH-protection for best results in some cases.[6] | [6] |
| Et₂AlCl | Acetyl Chloride | 86% | High yield and selectivity without needing NH protection.[7] | [7] |
| BF₃·Et₂O | Acetic Anhydride | High | An efficient procedure under mild conditions is reported.[2] | [2] |
Protocol 1: Green 3-Acylation of Indole using Y(OTf)₃ and Microwave Irradiation
This method, adapted from a green chemistry approach, minimizes side reactions by using a catalytic amount of a mild Lewis acid in an ionic liquid.[6][15]
-
Reagents & Setup:
-
Indole (1 mmol)
-
Acid Anhydride (e.g., Propionic Anhydride, 1 equiv.)
-
Yttrium Triflate (Y(OTf)₃, 1 mol%)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄, 2 mL)
-
Microwave vial equipped with a magnetic stir bar.
-
-
Procedure:
-
Combine the indole, acid anhydride, Y(OTf)₃, and [BMI]BF₄ in the microwave vial.
-
Seal the vial and place it in a monomode microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes.
-
After cooling, extract the product from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Vilsmeier-Haack 3-Formylation of Indole
This is a reliable and high-yielding method for introducing a formyl group at the C3 position.[13][14]
-
Reagents & Setup:
-
Indole (1 mmol)
-
N,N-Dimethylformamide (DMF, 3 equiv.)
-
Phosphorus oxychloride (POCl₃, 1.1 equiv.)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Cool a solution of DMF in the anhydrous solvent to 0 °C.
-
Slowly add POCl₃ dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole in the anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of NaOH or Na₂CO₃ until basic (pH > 8).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting indole-3-carboxaldehyde by recrystallization or column chromatography.
-
Protocol 3: N-Protection and Subsequent Acylation
Protecting the indole nitrogen with a phenylsulfonyl group reduces the ring's nucleophilicity, preventing polymerization during Friedel-Crafts acylation.[11]
-
Step A: N-Phenylsulfonylation
-
To a solution of indole (1 mmol) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH, 1.1 equiv.) at 0 °C.
-
Stir until hydrogen evolution ceases.
-
Add benzenesulfonyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.
-
After completion (monitor by TLC), quench the reaction with water and extract with an organic solvent.
-
Purify the 1-(phenylsulfonyl)indole by chromatography.
-
-
Step B: Friedel-Crafts Acylation
-
Dissolve the 1-(phenylsulfonyl)indole (1 mmol) in an anhydrous solvent like dichloromethane.
-
Add a Lewis acid (e.g., AlCl₃, 1.1 equiv.).
-
Add the acylating agent (e.g., acetic anhydride, 1.1 equiv.) and stir at room temperature.[11]
-
Upon completion, quench the reaction with cold water or dilute HCl.
-
Extract, dry, and purify the 3-acyl-1-(phenylsulfonyl)indole.
-
-
Step C: Deprotection
-
The phenylsulfonyl group can be removed via mild alkaline hydrolysis (e.g., aqueous NaOH) to yield the final 3-acylindole.[11]
-
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 8. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 9. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Solvent Effects on Synthesis
The choice of solvent is a critical parameter in the Friedel-Crafts acylation of indoles, significantly influencing reaction yield, purity, and reaction time. Below is a summary of the expected effects of different solvent classes on the synthesis of this compound.
| Solvent Class | Examples | Expected Effect on Yield | Expected Effect on Purity | Typical Reaction Time |
| Non-polar Aprotic | Dichloromethane (CH2Cl2), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS2) | Generally good to high yields.[1] | Can favor the kinetic C3-acylated product, potentially leading to higher purity by minimizing side reactions.[2] | Moderate |
| Polar Aprotic | Nitrobenzene, Acetonitrile | Can lead to variable yields. In some cases, the use of polar solvents like nitrobenzene can favor the formation of the thermodynamic product.[2] | May increase the risk of side reactions, such as N-acylation or di-acylation, potentially lowering purity. | Can be faster due to better solubility of intermediates. |
| Deep Eutectic Solvents (DES) | Choline chloride:Urea, Choline chloride:Zinc chloride | Can provide high yields and may act as both solvent and catalyst.[3] | Generally high, offering good regioselectivity for the C3 position.[3] | Often accelerated, especially with microwave irradiation.[3] |
| Ionic Liquids (ILs) | [BMI]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) | Good to high yields can be achieved.[4] | High regioselectivity for C3-acylation is often observed.[4] | Can be very rapid, particularly with microwave assistance. |
| Solvent-free | Not applicable | High yields have been reported for similar reactions under solvent-free conditions, often requiring a solid support or specific catalyst.[5] | Can be very high, minimizing solvent-related impurities. | Variable, can be very fast. |
Experimental Protocols
A general protocol for the synthesis of a similar compound, 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone, is provided below as a starting point. This can be adapted for the synthesis of this compound by using 2-chloropropionyl chloride as the acylating agent.
Materials:
-
Indole
-
2-Chloropropionyl chloride
-
Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃), Diethylaluminum chloride (Et₂AlCl))
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Lewis acid catalyst in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add 2-chloropropionyl chloride to the cooled solution with stirring.
-
To this mixture, add a solution of indole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Troubleshooting Guide & FAQs
Q1: I am getting a very low yield of the desired product. What are the possible causes and solutions?
A1: Low yields in the Friedel-Crafts acylation of indole can stem from several factors:
-
Moisture in the reaction: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
-
Inactive Catalyst: The Lewis acid may be old or have been improperly stored.
-
Solution: Use a fresh bottle of the Lewis acid or test its activity on a known reaction.
-
-
Sub-optimal Reaction Temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to decomposition.
-
Solution: Experiment with a range of temperatures, starting from 0 °C and gradually increasing to room temperature.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants and catalyst can lead to incomplete reaction or side product formation.
-
Solution: Carefully check the molar ratios of indole, 2-chloropropionyl chloride, and the Lewis acid. A slight excess of the acylating agent and catalyst is often used.
-
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent.
-
Solution: Consider switching to a solvent in which all components are more soluble, while keeping in mind the potential impact on selectivity.
-
Q2: My final product is impure, and I am observing multiple spots on the TLC plate. What are the likely side products and how can I avoid them?
A2: Common impurities in this reaction include:
-
N-acylated indole: Acylation can occur on the nitrogen of the indole ring, especially in the presence of a strong base or with certain catalysts.
-
Solution: Using a milder Lewis acid can sometimes favor C3-acylation. Protecting the indole nitrogen with a suitable protecting group before acylation and deprotecting it afterward is a common strategy to ensure C3-selectivity.
-
-
Di-acylated products: Over-acylation can lead to the formation of products with two acyl groups.
-
Solution: Use a controlled amount of the acylating agent and monitor the reaction closely by TLC to stop it once the desired product is predominantly formed.
-
-
Polymerization/Decomposition: Indoles can be sensitive to strong acids and may polymerize or decompose under harsh reaction conditions.
-
Solution: Use a milder Lewis acid, maintain a low reaction temperature, and ensure a controlled addition of reagents.
-
Q3: The purification of the product by column chromatography is difficult. Are there any tips for better separation?
A3: Purification can be challenging due to the similar polarities of the desired product and some side products.
-
Choosing the right eluent system: A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities is crucial. A shallow gradient elution can improve separation.
-
Alternative purification methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Preparative TLC or HPLC could also be options for small-scale purification.
-
Pre-adsorption: For difficult separations, pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes lead to better resolution.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Solvent choice and its impact on reaction outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction typically employs a Lewis acid catalyst to promote the electrophilic substitution at the C3 position of the indole ring.
Q2: What are the potential side reactions and byproducts in this synthesis?
Several side reactions can occur, leading to the formation of various byproducts. The most common ones include:
-
N-acylation: The nitrogen atom of the indole ring can also be acylated, leading to the formation of 1-(2-chloropropionyl)-1H-indole.
-
Di-acylation: Under certain conditions, a second acylation can occur, leading to di-acylated indole derivatives.
-
Polymerization: Strong acidic conditions or elevated temperatures can induce polymerization of indole.
-
Decomposition: The indole ring is sensitive to strong acids and can decompose, leading to a complex mixture of tar-like substances.
Q3: How can I minimize the formation of the N-acylated byproduct?
Minimizing N-acylation is crucial for achieving a high yield of the desired C3-acylated product. Strategies include:
-
Choice of Lewis Acid: Milder Lewis acids are generally preferred.
-
Reaction Temperature: Running the reaction at lower temperatures can favor C3-acylation.
-
Order of Addition: Adding the acyl chloride slowly to a mixture of indole and the Lewis acid can help to control the reaction.
Q4: What are the recommended analytical techniques for monitoring the reaction and analyzing the final product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile byproducts and confirmation of the product's molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | Inactive Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Formation of a large amount of N-acylated byproduct | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Strong Lewis acid used. | Employ a milder Lewis acid (e.g., ZnCl₂, FeCl₃). | |
| Presence of multiple unidentified spots on TLC | Decomposition of starting material or product. | Use a milder Lewis acid and lower reaction temperature. Reduce the reaction time. |
| Polymerization of indole. | Ensure the reaction is performed under an inert atmosphere and at a controlled temperature. | |
| Product is a dark, tarry substance | Strong acidic conditions leading to decomposition. | Use a less concentrated acid or a milder Lewis acid. Ensure the reaction temperature is not too high. |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Synthesis of this compound (Friedel-Crafts Acylation)
Materials:
-
Indole
-
2-chloropropionyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve indole in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the stirred solution.
-
In a separate flask, dissolve 2-chloropropionyl chloride in anhydrous DCM.
-
Add the 2-chloropropionyl chloride solution dropwise to the indole-Lewis acid mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Temperature Program: Start at a suitable low temperature and ramp up to a higher temperature to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
Spectrometer: 400 MHz or higher
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural assignment.
Data Presentation
Table 1: Hypothetical HPLC Retention Times of Key Compounds
| Compound | Retention Time (min) |
| Indole | 3.5 |
| 2-chloropropionyl chloride | 2.1 |
| This compound (Product) | 8.2 |
| 1-(2-chloropropionyl)-1H-indole (N-acylated byproduct) | 9.5 |
Table 2: Hypothetical ¹H NMR Chemical Shifts (in CDCl₃) for the Product
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole NH | 8.5 (br s) | Singlet (broad) | - |
| Indole H2 | 7.8 (d) | Doublet | 3.2 |
| Aromatic H's | 7.2-7.5 (m) | Multiplet | - |
| CH(Cl) | 4.8 (q) | Quartet | 6.8 |
| CH₃ | 1.8 (d) | Doublet | 6.8 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Overcoming Challenges in Friedel-Crafts Reactions of Indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the Friedel-Crafts reaction with indole substrates. While indole is an electron-rich and highly nucleophilic heterocycle, its reactivity presents unique challenges, including polyalkylation, lack of regioselectivity, and substrate degradation under harsh conditions.[1][2][3] This guide offers solutions to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why do my indole Friedel-Crafts reactions often result in a complex mixture of products?
This is a common issue stemming from indole's high nucleophilicity. The primary causes are:
-
Polyalkylation: The initial C3-alkylated indole product is often more electron-rich and thus more reactive than the starting indole, leading to subsequent alkylations.[2]
-
Lack of Regioselectivity: While the C3 position is electronically the most favored for electrophilic substitution, side reactions can occur at the C2 position or the N1 (nitrogen) atom, especially with highly reactive electrophiles or under certain conditions.[2][4][5]
Q2: How can I prevent or minimize the polyalkylation of my indole substrate?
Several strategies can be employed to suppress the formation of polyalkylated byproducts:
-
Adjust Stoichiometry: Use a molar excess of the indole relative to the electrophile. This increases the probability that the electrophile will react with the starting material rather than the mono-alkylated product.[2]
-
Modify the Substrate: Introduce a mild electron-withdrawing group (EWG) onto the indole ring. This deactivates the ring system slightly, reducing the reactivity of the mono-alkylated product and thus disfavoring a second reaction.[2]
-
Control Reaction Conditions: Running the reaction at a lower temperature can often increase selectivity and minimize side reactions.[2]
Q3: How can I control the regioselectivity between C3, C2, and N-alkylation?
Controlling the site of reaction is crucial for a successful synthesis:
-
For C3-Alkylation (the most common): This position is the most electron-rich and nucleophilic, making it the default site for electrophilic attack.[1][6] Using mild reaction conditions and appropriate Lewis acids typically favors C3 substitution.[7]
-
For C2-Alkylation: This is generally achieved by physically blocking the C3 position with a substituent. With the C3 site occupied, the electrophilic attack is directed to the next most reactive position, C2.[1][5][8]
-
For N-Alkylation: To prevent unwanted reaction at the indole nitrogen, an N-protecting group (e.g., Boc, Tosyl, Phenylsulfonyl) can be installed. This strategy also prevents catalyst deactivation by the Lewis basic nitrogen.[9][10]
Q4: My indole substrate is degrading or polymerizing. What should I do?
Indole is sensitive to strong acids. Degradation is a sign that the reaction conditions are too harsh.
-
Switch to a Milder Catalyst: Instead of strong, traditional Lewis acids like AlCl₃, opt for milder alternatives such as FeCl₃, Zn(OTf)₂, Sc(OTf)₃, or In(OTf)₃.[11][12][13]
-
Use Alternative Catalyst Systems: Consider organocatalysts (like chiral phosphoric acids), heterogeneous catalysts (e.g., Montmorillonite K-10 clay), or iodine, which can activate electrophiles through halogen bonding under milder conditions.[1][3][14]
-
Lower the Temperature: Reducing the reaction temperature can often prevent decomposition.
Q5: Are there "green" or more sustainable alternatives for indole Friedel-Crafts reactions?
Yes, significant progress has been made in developing more environmentally benign protocols. These include:
-
Aqueous Conditions: Using water as a solvent is possible with specially designed amphiphilic resin-supported palladium catalysts.[15]
-
Deep Eutectic Solvents (DES): Certain deep eutectic solvents, such as a mixture of choline chloride and ZnCl₂, can act as both the solvent and the catalyst, reducing the need for volatile organic compounds.[16]
-
Recyclable Catalysts: Heterogeneous catalysts like clays or metal-organic frameworks (MOFs) can be filtered off and reused, minimizing waste.[3]
Troubleshooting Guide
This section addresses specific experimental problems in a structured, cause-and-solution format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Yield | Catalyst Deactivation: The indole nitrogen, being a Lewis base, can coordinate to and deactivate the Lewis acid catalyst. | • Increase catalyst loading.• Switch to a Brønsted acid or an organocatalyst not susceptible to Lewis base inhibition.[1][17]• Protect the indole nitrogen with a group like Boc or Ts.[10] |
| Insufficiently Reactive Electrophile: The energy barrier for the reaction is too high with the chosen electrophile. | • Use a more potent catalyst system, such as a Lewis acid-assisted Brønsted acid (LBA).[12]• Switch to a more activated electrophile, such as a trichloroacetimidate, which can be activated under very mild conditions.[2] | |
| 2. Polyalkylation | Product is More Reactive than Starting Material: The initial alkylation product readily undergoes a second reaction. | • Use a molar excess of the indole nucleophile (typically 2-3 equivalents).[2]• Introduce a deactivating group (e.g., nitro, ester) on the indole ring to temper its reactivity.[2]• Lower the reaction temperature to favor the initial kinetic product. |
| 3. Poor Regioselectivity | N-Alkylation: The reaction occurs at the nitrogen instead of the desired C3 position. | • Protect the indole nitrogen with a suitable protecting group (e.g., PhSO₂, Boc).[9][10] |
| C2-Alkylation: The reaction occurs at the C2 position. | • If C3-alkylation is desired, ensure the C3 position is unsubstituted and sterically accessible.• If C2-alkylation is desired, install a blocking group at the C3 position first.[1][8] | |
| 4. Substrate Decomposition / Polymerization | Reaction Conditions are Too Acidic: Strong Lewis or Brønsted acids are causing the sensitive indole ring to degrade. | • Replace strong acids (e.g., AlCl₃) with milder Lewis acids (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃).[12]• Employ non-acidic catalyst systems like iodine, heterogeneous clays, or certain organocatalysts.[3][14]• Run the reaction at a lower temperature. |
Quantitative Data Summary
Table 1: Comparison of Catalysts in the Friedel-Crafts Alkylation of Indole
| Catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | Selectivity | Citation(s) |
|---|---|---|---|---|---|---|
| Zn(OTf)₂ | trans-β-nitrostyrene | Toluene | RT | 93 | C3 | [11] |
| FeCl₃ (10 mol%) | Benzyl/Allyl Alcohols | Nitromethane | RT | High | C3-selective | [7] |
| I₂ (10 mol%) | Aldehydes/Ketones | Acetonitrile | 40 | 81-100 | C3 (Bis-indolyl) | [3][14] |
| Montmorillonite K-10 | Acetone | Methylene Chloride | 27 | Good | C3 (Bis-indolyl) |
| Cu(OTf)₂ / Chiral Ligand | Alkylidene Malonates | TTCE | -20 | 99 | C3 |[18] |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Catalyst System | Substrate 1 | Substrate 2 | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Aprotic (DCE) | α-chymotrypsin | Indole | Isatin | Yields 3-Hydroxy-oxindoles | [19] |
| Protic (MeOH) | α-chymotrypsin | Indole | Isatin | Yields 3,3-bis(indol-3-yl)indolin-2-ones | [19] |
| Toluene | Zn(OTf)₂ / (S)-Ph-bisoxazoline | Indole | trans-β-nitrostyrene | 93% yield, 74% ee | [11] |
| Water | Amphiphilic Resin-Pd Complex | Indole | Allylic Compound | 88% yield (C3-alkylation) | [15] |
| Deep Eutectic Solvent | CholineCl:Urea | Indole | Isatin | Excellent yields, reusable media |[16] |
Experimental Protocols
Protocol 1: General Procedure for Zn(OTf)₂-Catalyzed C3-Alkylation of Indole with a Nitroalkene This protocol is adapted from the methodology described by Ji and co-workers.[11]
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)₂ (0.1 mmol, 10 mol%).
-
Add the chiral bisoxazoline ligand (0.12 mmol, 12 mol%) if an asymmetric reaction is desired.
-
Add dry toluene (3.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the indole (1.2 mmol, 1.2 equivalents) to the solution.
-
Add the trans-β-nitrostyrene (1.0 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C3-alkylated indole.
Protocol 2: General Procedure for FeCl₃-Catalyzed C3-Alkylation of Indole with a Benzyl Alcohol This protocol is based on the method developed by Jana and co-workers.[7]
-
To a solution of the indole (1.0 mmol, 1.0 equivalent) and the benzyl alcohol (1.2 mmol, 1.2 equivalents) in nitromethane (5 mL), add anhydrous FeCl₃ (0.1 mmol, 10 mol%) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting indole is consumed.
-
Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure C3-benzylated indole.
Visualizations
Caption: General reaction pathway for the Friedel-Crafts alkylation of indole.
Caption: Troubleshooting logic for common indole Friedel-Crafts reaction issues.
Caption: Simplified mechanism of Lewis acid activation of an electrophile.
References
- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 2-chloro-1-(1H-indol-3-yl)propan-1-one: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental spectral data for the target compound, this guide utilizes predicted NMR data for this compound and experimental data from a closely related analogue, 3-acetylindole, as a reference for comparison. The structural confirmation is based on the interpretation of key 2D NMR correlations, including COSY, HSQC, and HMBC spectra.
Predicted and Experimental Data Comparison
To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside the experimental data for 3-acetylindole. These values provide a foundational understanding of the expected spectral features.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts
| Atom | This compound (Predicted ¹H) | 3-acetylindole (Experimental ¹H) | This compound (Predicted ¹³C) | 3-acetylindole (Experimental ¹³C) |
| 1-NH | ~8.3 ppm (br s) | ~8.2 ppm (br s) | - | - |
| H-2 | ~8.1 ppm (d) | ~8.1 ppm (d) | ~135 ppm | ~135 ppm |
| C-3 | - | - | ~117 ppm | ~117 ppm |
| C-3a | - | - | ~126 ppm | ~126 ppm |
| H-4 | ~8.2 ppm (d) | ~8.2 ppm (d) | ~123 ppm | ~123 ppm |
| H-5 | ~7.2 ppm (t) | ~7.2 ppm (t) | ~122 ppm | ~122 ppm |
| H-6 | ~7.2 ppm (t) | ~7.2 ppm (t) | ~122 ppm | ~122 ppm |
| H-7 | ~7.4 ppm (d) | ~7.4 ppm (d) | ~112 ppm | ~112 ppm |
| C-7a | - | - | ~136 ppm | ~136 ppm |
| C=O (C-1') | - | - | ~192 ppm | ~192 ppm |
| H-2' | ~5.2 ppm (q) | - | ~55 ppm | - |
| H-3' (CH₃) | ~1.8 ppm (d) | ~2.5 ppm (s) | ~22 ppm | ~27 ppm |
Note: Predicted values are estimations and may vary from experimental results. Experimental data for 3-acetylindole is sourced from publicly available spectral databases.
Key 2D NMR Correlations for Structural Confirmation
The following sections detail the expected correlations in COSY, HSQC, and HMBC spectra that would unequivocally confirm the structure of this compound.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the molecule, typically over two to three bonds. For this compound, the following key correlations are expected:
-
Indole Ring: Correlations between adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7).
-
Propanoyl Chain: A strong correlation between the methine proton (H-2') and the methyl protons (H-3').
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons directly to their attached carbons (one-bond C-H correlation). This is crucial for assigning the carbon signals.
-
Indole Ring: Each aromatic proton (H-2, H-4, H-5, H-6, H-7) will show a correlation to its corresponding carbon atom.
-
Propanoyl Chain: The methine proton (H-2') will correlate to the C-2' carbon, and the methyl protons (H-3') will correlate to the C-3' carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework, especially around quaternary carbons.
-
Connection of the propanoyl chain to the indole ring:
-
The methine proton (H-2') is expected to show a correlation to the carbonyl carbon (C-1').
-
Crucially, the methine proton (H-2') should also show a correlation to the C-3 carbon of the indole ring, confirming the point of attachment.
-
The proton at the 2-position of the indole ring (H-2) is expected to show a three-bond correlation to the carbonyl carbon (C-1').
-
-
Indole Ring Correlations:
-
The NH proton (1-NH) should show correlations to C-2, C-3, C-3a, and C-7a.
-
The aromatic protons will show multiple long-range correlations that help to confirm the assignments of the quaternary carbons (C-3, C-3a, and C-7a).
-
Visualizing the Key HMBC Correlations
The following diagram, generated using Graphviz, illustrates the most critical HMBC correlations that would confirm the connectivity of the propanoyl chain to the indole ring at the C-3 position.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocols
Standard 2D NMR experiments would be conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
A sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
2D NMR Experiments
-
COSY: A standard gradient-selected COSY (gCOSY) experiment would be performed to establish ¹H-¹H correlations.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment would be run to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz, would be acquired to establish two- and three-bond ¹H-¹³C correlations.
All spectra would be processed using appropriate window functions and referenced to the residual solvent signal.
Conclusion
By comparing the predicted 2D NMR data for this compound with the experimental data of the reference compound, 3-acetylindole, and by identifying the key COSY, HSQC, and particularly the HMBC correlations outlined above, the structure of the target molecule can be confidently confirmed. The HMBC correlations between the propanoyl chain protons and the indole ring carbons are the most definitive in establishing the correct isomer. This guide provides a robust framework for the structural elucidation of this and similar substituted indole compounds.
A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Reactivity: The Role of the Halogen
The primary determinant of the reactivity of these compounds in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. In bimolecular nucleophilic substitution (SN2) reactions, a better leaving group will depart more readily, leading to a faster reaction rate. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.
Following this principle, the reactivity of alkyl halides in SN2 reactions follows the trend:
R-I > R-Br > R-Cl > R-F
This is because the iodide ion (I⁻) is the weakest base, and the fluoride ion (F⁻) is the strongest base among the halides. Therefore, it is predicted that 2-bromo-1-(1H-indol-3-yl)propan-1-one will be more reactive than its chloro analogue in nucleophilic substitution reactions.
Quantitative Reactivity Comparison of Analogous α-Haloketones
To provide a quantitative perspective on the expected difference in reactivity, we can examine data from studies on structurally similar α-haloketones. The following table summarizes the relative rates of reaction of α-chloroacetophenone and α-bromoacetophenone with a nucleophile.
| Compound | Relative Rate of Reaction with Nucleophile |
| 2-Chloro-1-phenylethanone | 1 |
| 2-Bromo-1-phenylethanone | ~30-60 |
Data is generalized from multiple sources and may vary depending on the specific nucleophile and reaction conditions.
This data indicates that α-bromoacetophenone is significantly more reactive than α-chloroacetophenone, with reaction rates being tens of times faster. This substantial difference is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of 2-chloro- and 2-bromo-1-(1H-indol-3-yl)propan-1-one. These are based on established methods for the α-halogenation of ketones.
Synthesis of 2-Bromo-1-(1H-indol-3-yl)propan-1-one
Materials:
-
1-(1H-indol-3-yl)propan-1-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(1H-indol-3-yl)propan-1-one in CCl₄, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(1H-indol-3-yl)propan-1-one.
Synthesis of 2-Chloro-1-(1H-indol-3-yl)propan-1-one
Materials:
-
1-(1H-indol-3-yl)propan-1-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(1H-indol-3-yl)propan-1-one in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Substitution Pathway (SN2)
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 2-chloro-1-(1H-indol-3-yl)propan-1-one and structurally related indole compounds, with a focus on their potential as antimicrobial and anticancer agents. The information presented is collated from various studies to aid in the understanding of structure-activity relationships and to guide future drug discovery efforts.
Anticancer Activity
Indole derivatives, particularly those with substitutions at the 3-position, have demonstrated significant potential as anticancer agents. A close analog of the target compound, 1-(1-tosyl-1H-indol-3-yl)propan-1-one , has been evaluated for its cytotoxic effects against several human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of 1-(1-tosyl-1H-indol-3-yl)propan-1-one and another closely related compound, (3-chloroacetyl)-indole (3CAI), against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | 2.6 | [1] |
| MCF7 (Breast) | >50 | [1] | |
| PC-3 (Prostate) | >50 | [1] | |
| (3-chloroacetyl)-indole (3CAI) | HCT116 (Colon) | ~4 | |
| HT-29 (Colon) | ~4 |
Note: The data for (3-chloroacetyl)-indole (3CAI) is inferred from graphical representations in the source material and is an approximation.
The N-tosylated propanone derivative shows potent and selective activity against the A549 lung cancer cell line, with an IC50 value of 2.6 µM[1]. In contrast, it exhibits significantly lower cytotoxicity against MCF7 and PC-3 cell lines[1]. This selectivity suggests a specific mode of action that is more prominent in lung cancer cells. Further studies with this compound demonstrated that it inhibits cell migration and colony formation, and induces apoptosis in A549 cells[1].
(3-Chloroacetyl)-indole (3CAI), another structural analog, has been identified as a specific inhibitor of the serine/threonine kinase AKT. It has been shown to suppress the growth of colon cancer cells in vitro and in vivo.
The comparison between these two compounds suggests that modifications at both the N1 position of the indole ring and the acyl side chain at the C3 position significantly influence the cytotoxic profile and mechanism of action. The presence of the tosyl group in 1-(1-tosyl-1H-indol-3-yl)propan-1-one appears to confer high potency against lung cancer, while the chloroacetyl group in 3CAI leads to AKT inhibition and efficacy against colon cancer. The target compound, this compound, which lacks the N1-substitution but possesses a chloropropanoyl side chain, may exhibit a distinct biological activity profile, potentially combining features of both analogs.
A broader class of related compounds, the indole-3-glyoxylamides, has also been extensively studied as anticancer agents. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. This highlights the versatility of the 3-acylindole scaffold in targeting different cellular pathways to achieve anticancer effects.
Antimicrobial Activity
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives | Various bacteria | 100 | [2] |
| Various fungi | 100 | [2] | |
| 4-chloroindole | E. coli | 75 | |
| 5-chloroindole | E. coli | 75 | |
| 5-chloro-2-methylindole | E. coli | 75 |
Derivatives of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one have shown broad-spectrum antibacterial and antifungal activity[2]. Notably, compounds with bromine substitution on the aryl ring demonstrated enhanced antimicrobial effects, suggesting that halogenation can be a key factor in improving the potency of these derivatives[2].
Simple chloroindoles, such as 4-chloroindole and 5-chloroindole, have also been shown to possess antimicrobial activity against E. coli. These compounds have been found to inhibit biofilm formation and downregulate the expression of virulence genes.
The presence of a chlorine atom in the side chain of this compound suggests that it may possess antimicrobial properties. The combination of the 3-acylindole core, known for its bioactivity, with a halogenated side chain could lead to a compound with significant antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, several structure-activity relationships can be inferred:
-
Substitution at N1-position: The nature of the substituent at the N1 position of the indole ring can dramatically influence both the potency and selectivity of the anticancer activity. The tosyl group in 1-(1-tosyl-1H-indol-3-yl)propan-1-one is crucial for its high activity against A549 cells[1].
-
Acyl Side Chain at C3-position: The length and substitution of the acyl side chain at the C3 position are critical for biological activity. The chloroacetyl group in 3CAI is key to its AKT inhibitory function. The propanoyl chain in the target compound may alter the binding affinity to various biological targets compared to the ethanone side chain.
-
Halogenation: The presence of a halogen atom, either on the indole ring or on a side chain, often enhances the biological activity of indole derivatives. This is observed in both the anticancer and antimicrobial activities of related compounds. The chlorine atom in this compound is therefore expected to be a significant contributor to its biological profile.
Experimental Protocols
Cytotoxicity Assays
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
Fixation: Discard the medium and fix the cells with a solution of trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
A Spectroscopic Comparison of 2-chloro-1-(1H-indol-3-yl)propan-1-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of the (R) and (S) enantiomers of 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental data for these specific isomers, this comparison relies on predicted spectroscopic data. The information is intended to serve as a reference for researchers involved in the synthesis, characterization, and evaluation of similar compounds.
Disclaimer
The spectroscopic data presented in this guide are predicted using computational models and have not been experimentally verified. These predictions are intended for informational purposes and should be used with caution. Experimental verification is necessary for definitive structural elucidation and characterization.
Spectroscopic Data Comparison
The predicted spectroscopic data for the (R) and (S) isomers of this compound are summarized below. As enantiomers, their NMR and IR spectra are expected to be identical. Mass spectrometry will also not distinguish between the two isomers. Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), would be required to differentiate them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | br s | 1H | NH -1 |
| ~8.10 | d | 1H | H -4 |
| ~7.45 | d | 1H | H -7 |
| ~7.30 | m | 2H | H -5, H -6 |
| ~7.20 | s | 1H | H -2 |
| ~5.10 | q | 1H | CH Cl |
| ~1.80 | d | 3H | CH ₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C =O |
| ~136.5 | C -7a |
| ~126.0 | C -3a |
| ~124.0 | C -2 |
| ~123.0 | C -6 |
| ~122.0 | C -5 |
| ~121.0 | C -4 |
| ~115.0 | C -3 |
| ~111.5 | C -7 |
| ~55.0 | C HCl |
| ~22.0 | C H₃ |
Infrared (IR) Spectroscopy
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1580 | Medium | C=C Stretch (Aromatic) |
| ~1450 | Medium | C-H Bend (CH₃) |
| ~750 | Strong | C-Cl Stretch |
| ~740 | Strong | C-H Bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 207/209 | 100/33 | [M]⁺ (Molecular Ion) |
| 172 | 40 | [M - Cl]⁺ |
| 144 | 80 | [M - COCHClCH₃]⁺ |
| 116 | 60 | [Indole]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CHCl₃) between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[1]
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
EI: Introduce the sample (if sufficiently volatile) into the ion source via a direct insertion probe or a GC inlet. The standard electron energy is 70 eV.
-
ESI: Infuse the sample solution directly into the ESI source or introduce it via an LC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Visualizations
Workflow for Isomer Synthesis and Analysis
Caption: Synthetic and analytical workflow for the isomers.
Potential Biological Signaling Pathway Interaction
Derivatives of indole have been shown to interact with various biological pathways. For instance, some indole derivatives exhibit anti-inflammatory activity by inhibiting signaling pathways such as the NF-κB pathway. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by such compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Validating the Purity of Synthesized 2-chloro-1-(1H-indol-3-yl)propan-1-one: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development process. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for validating the purity of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate in various synthetic pathways. The guide includes a detailed experimental protocol for a recommended method, performance comparison data, and a workflow visualization to aid in analytical method implementation.
Recommended Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common and robust method for the analysis of moderately polar to nonpolar compounds like indole derivatives.[1][2] The separation is based on the hydrophobic interactions of the analyte with a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[1] This technique offers high resolution, sensitivity, and reproducibility, making it ideal for impurity profiling in pharmaceutical substances.[3]
An alternative, though often less suitable for this class of compounds, is Normal Phase HPLC (NP-HPLC). NP-HPLC utilizes a polar stationary phase and a nonpolar mobile phase and is generally reserved for analytes that are too hydrophilic for RP-HPLC or for specific isomer separations.[2] For routine purity analysis of this compound, RP-HPLC is the superior choice.
Performance Comparison of HPLC Methods
The following table summarizes the expected performance of a validated RP-HPLC method with UV detection against a potential alternative using a Refractive Index (RI) detector. The data is based on typical performance characteristics and established validation parameters in the pharmaceutical industry.[4][5][6]
| Parameter | Recommended Method: RP-HPLC with UV Detection | Alternative Method: RP-HPLC with RI Detection | Typical Acceptance Criteria (ICH Q2 R1) |
| Specificity | High (UV spectrum confirms peak identity) | Low (Non-specific, any compound will give a response) | The method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Correlation coefficient should be > 0.99. |
| Range | 0.1 - 150% of the nominal concentration | 10 - 100% of the nominal concentration | The range should cover from the reporting level of the impurity to 120% of the specification.[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | For an assay, 98.0% to 102.0% is often expected.[6] |
| Precision (% RSD) | ≤ 1.0% (Repeatability) ≤ 2.0% (Intermediate) | ≤ 2.0% (Repeatability) ≤ 3.0% (Intermediate) | For an assay, RSD should be ≤ 1%. For impurities, it can be higher. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | Signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | Signal-to-noise ratio of 10:1.[6] |
| Robustness | High (Unaffected by small changes in pH, mobile phase composition) | Moderate (Sensitive to temperature and mobile phase fluctuations) | The reliability of an analysis with respect to deliberate variations in method parameters.[7] |
Experimental Protocols
Recommended RP-HPLC Method for Purity Validation
This protocol describes a robust starting point for the validation of this compound purity. Method optimization may be required based on the specific impurity profile of the synthesized batch.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (Indole compounds typically have strong absorbance in this region)[8]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the synthesized batch of the compound.
3. Method Validation Protocol:
The analytical method should be validated according to ICH guidelines.[6]
-
Specificity: Analyze the diluent, a placebo (if applicable), the reference standard, the sample, and a spiked sample (containing known impurities if available). The peak for this compound should be pure and well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from the LOQ to 150% of the assay concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), each in triplicate. Calculate the percentage recovery.[6]
-
Precision:
-
Repeatability (Intra-assay precision): Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.[3]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument and compare the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[6] This can be done by injecting progressively more dilute solutions of the standard.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[3]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process for a synthesized compound.
Caption: Workflow for HPLC purity validation of synthesized compounds.
Conclusion
Validating the purity of synthesized this compound is reliably achieved using a well-developed and validated RP-HPLC method with UV detection. This approach provides the necessary specificity, sensitivity, and accuracy required for pharmaceutical quality control.[7] Adherence to the detailed experimental and validation protocols outlined in this guide will ensure that the analytical data is robust, reproducible, and compliant with regulatory expectations, thereby supporting the advancement of drug development programs.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. aaps.ca [aaps.ca]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pharmtech.com [pharmtech.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 2-chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic strategies for the preparation of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate in various pharmaceutical syntheses. The following sections detail the methodologies, present comparative data, and offer visual representations of the synthetic workflows.
Introduction
The synthesis of 3-acylindoles is a fundamental transformation in organic chemistry, providing access to a wide array of biologically active compounds. The target molecule, this compound, is of particular interest due to the presence of a reactive chloroketone moiety, which can be further functionalized. This guide focuses on the comparative analysis of two primary synthetic approaches: a modern, mild Lewis acid-mediated acylation and a traditional Friedel-Crafts acylation.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Diethylaluminum Chloride-Mediated Acylation | Route 2: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation |
| Lewis Acid | Diethylaluminum chloride (Et₂AlCl) | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or other inert solvents |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-3 hours | Can vary, often longer reaction times may be needed |
| Reported Yields (for similar acylations) | High (e.g., up to 86% for other acyl chlorides)[1] | Variable, often moderate to high, but can be lowered by side reactions |
| Key Advantages | Mild reaction conditions, high yields, good functional group tolerance, no need for N-protection of indole.[1] | Readily available and inexpensive Lewis acid. |
| Potential Drawbacks | Diethylaluminum chloride is pyrophoric and requires careful handling. | Strong acidity of AlCl₃ can lead to polymerization and decomposition of indole.[1] May require N-protection to avoid side reactions. |
| Work-up | Quenching with aqueous sodium bicarbonate or dilute acid. | Quenching with ice/water, often requiring extraction with an organic solvent. |
| Purification | Typically column chromatography on silica gel. | Column chromatography on silica gel. |
Experimental Protocols
Route 1: Diethylaluminum Chloride-Mediated Friedel-Crafts Acylation
This method is adapted from the general procedure for the acylation of indoles developed by Okauchi et al.[1]
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, a 1.0 M solution of diethylaluminum chloride in hexanes (1.2 mL, 1.2 mmol) is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-chloropropionyl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours, or until TLC analysis indicates the consumption of the starting indole.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation
This procedure is a representative example of a traditional Friedel-Crafts acylation of indole.
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, a solution of 2-chloropropionyl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL) is added dropwise.
-
The mixture is stirred at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.
-
A solution of indole (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice (20 g) and concentrated hydrochloric acid (2 mL).
-
The mixture is stirred vigorously for 15 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with water (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualization of Experimental Workflows
Caption: Workflow for Diethylaluminum Chloride-Mediated Acylation.
Caption: Workflow for Aluminum Chloride-Catalyzed Friedel-Crafts Acylation.
Conclusion
Both diethylaluminum chloride-mediated acylation and the traditional aluminum chloride-catalyzed Friedel-Crafts reaction represent viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available laboratory equipment. For substrates sensitive to strong acids, the milder conditions offered by the diethylaluminum chloride method are preferable, despite the need for more careful handling of the reagent. The classical Friedel-Crafts acylation with aluminum chloride remains a cost-effective option for robust substrates where potential side reactions can be minimized. Further optimization of reaction conditions for the specific substrate may be necessary to achieve optimal yields and purity.
References
Comparative Analysis of the Cytotoxic Effects of Indole-3-yl Propanone Derivatives on Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of substituted indole-3-yl propanones, with a focus on 2-chloro-1-(1H-indol-3-yl)propan-1-one and its analogues. This guide provides a comparative analysis of cytotoxic activity, detailed experimental protocols, and insights into the underlying signaling pathways.
Comparative Cytotoxic Activity of Indole Derivatives
The cytotoxic potential of various indole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for 1-(1-tosyl-1H-indol-3-yl)propan-1-one and other representative indole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | 2.6 | [1] |
| MCF7 (Breast) | > 50 (not specified) | [1] | |
| PC-3 (Prostate) | > 50 (not specified) | [1] | |
| Indole-3-carbinol | A549 (Lung) | Not specified, but induces apoptosis | |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [2] |
| Flavopereirine | HCT116 (Colorectal) | 8.15 | [2] |
| SW620 (Colorectal) | 10.52 | [2] | |
| DLD1 (Colorectal) | 10.76 | [2] | |
| HT29 (Colorectal) | 9.58 | [2] | |
| SW480 (Colorectal) | 15.33 | [2] | |
| N,N-Dimethylatedindolylsuccinimide (3w) | HT-29 (Colorectal) | 0.02 | [3] |
| HepG2 (Liver) | 0.8 | [3] | |
| Halogenated indole (3i) | A549 (Lung) | 1.5 | [3] |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3e) | ACHN (Kidney), Panc1 (Pancreatic), Calu1 (Lung), H460 (Lung), HCT116 (Colon) | 1.4 - 2.7 | [4] |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3l) | ACHN (Kidney), Panc1 (Pancreatic), Calu1 (Lung), H460 (Lung), HCT116 (Colon) | 2.4 - 3.4 | [4] |
Mechanistic Insights: Inhibition of Cell Proliferation, Migration, and Induction of Apoptosis
Studies on 1-(1-tosyl-1H-indol-3-yl)propan-1-one reveal a multi-faceted anti-cancer activity profile against the A549 lung cancer cell line.[1]
-
Inhibition of Cell Proliferation: The compound demonstrated a potent inhibitory effect on the growth of A549 cells, as evidenced by a low micromolar IC50 value.[1]
-
Inhibition of Colony Formation: At a concentration of 5.2 µM, the compound effectively inhibited the ability of A549 cells to form colonies, suggesting an impact on their long-term proliferative capacity.[1]
-
Inhibition of Cell Migration: Wound healing assays showed that the compound could inhibit the migratory ability of A549 cells at higher concentrations after 48 hours of treatment.[1]
-
Induction of Apoptosis: Morphological changes characteristic of apoptosis, such as cytoplasmic reduction and alterations in actin filament disposition, were observed.[1] Flow cytometry analysis confirmed that the compound induces apoptosis in A549 cells.[1]
Signaling Pathways Implicated in Indole-Mediated Cytotoxicity
The cytotoxic effects of many indole derivatives are mediated through the induction of apoptosis. Key signaling pathways frequently implicated include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Generalized apoptotic signaling pathway induced by indole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of 1-(1-tosyl-1H-indol-3-yl)propan-1-one are provided below.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay determines cell density based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Seed cells in 96-well plates at an appropriate density and incubate to allow for attachment.
-
Treat cells with various concentrations of the test compound and a vehicle control.
-
After the desired incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[5]
-
Wash the plates multiple times with tap water to remove TCA and air dry.[6]
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.[6]
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Read the absorbance at 510 nm using a microplate reader.[6]
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony.
Protocol:
-
Treat cells with the compound for a specified duration.
-
Trypsinize and seed a known number of viable cells into new culture dishes.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[8][9]
-
Fix the colonies with a solution such as methanol and acetic acid.
-
Stain the colonies with a staining solution like 0.5% crystal violet.[8]
-
Count the number of colonies (typically containing >50 cells).
Wound Healing (Scratch) Assay
This method is used to study cell migration.
Protocol:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[10]
-
Wash the wells to remove detached cells and add fresh medium with the test compound.[10]
-
Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This technique differentiates between viable, apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Morphological Analysis of Apoptosis (DAPI and Phalloidin-FITC Staining)
These staining methods are used to visualize nuclear and cytoskeletal changes associated with apoptosis.
-
DAPI (4',6-diamidino-2-phenylindole) Staining: Stains the nucleus and allows for the visualization of nuclear condensation and fragmentation, which are hallmarks of apoptosis.
-
Protocol:
-
Fix and permeabilize cells.
-
Incubate with DAPI staining solution.[2]
-
Wash with PBS.
-
Visualize under a fluorescence microscope.
-
-
-
Phalloidin-FITC Staining: Phalloidin binds to F-actin, allowing for the visualization of the actin cytoskeleton. Changes in cell morphology and actin filament organization can be indicative of apoptosis.
-
Protocol:
-
Fix and permeabilize cells.
-
Incubate with Phalloidin-FITC solution.
-
Wash with PBS.
-
Visualize under a fluorescence microscope.
-
-
Conclusion and Future Directions
The available evidence strongly suggests that indole-3-yl propanone derivatives, exemplified by 1-(1-tosyl-1H-indol-3-yl)propan-1-one, are a promising class of compounds with potent anti-cancer activity. Their ability to inhibit cell proliferation, migration, and induce apoptosis in cancer cells warrants further investigation.
Future research should focus on:
-
Synthesizing and evaluating the cytotoxic effects of this compound to directly assess its potential.
-
Expanding the panel of cancer cell lines to determine the spectrum of activity of these compounds.
-
Elucidating the specific molecular targets and detailed signaling pathways modulated by these indole derivatives to better understand their mechanism of action.
-
In vivo studies to evaluate the efficacy and safety of these compounds in preclinical cancer models.
This comparative guide provides a foundational resource for researchers interested in the development of novel indole-based anti-cancer therapeutics. The detailed protocols and comparative data herein should facilitate further exploration of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carbinol generates reactive oxygen species and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental vs. Predicted NMR Spectra of 2-chloro-1-(1H-indol-3-yl)propan-1-one
This guide provides a comparative analysis of the experimental and predicted Nuclear Magnetic Resonance (NMR) spectra for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. By presenting a side-by-side comparison, this guide aims to facilitate the structural elucidation and verification of the target molecule.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predicted values were generated using online NMR prediction tools.[1][2][3][4][5] A column for experimental data has been included to be populated by the user upon acquisition of experimental spectra.
¹H NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity | Experimental Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.2 | br s | - | |||
| H-2 | ~8.3 | s | - | |||
| H-4 | ~8.1 | d | ~7.8 | |||
| H-5 | ~7.2 | t | ~7.5 | |||
| H-6 | ~7.2 | t | ~7.5 | |||
| H-7 | ~7.4 | d | ~7.8 | |||
| CH (propanoyl) | ~5.0 | q | ~6.8 | |||
| CH₃ (propanoyl) | ~1.8 | d | ~6.8 |
¹³C NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O | ~192 | |
| C-2 | ~135 | |
| C-3 | ~115 | |
| C-3a | ~127 | |
| C-4 | ~122 | |
| C-5 | ~123 | |
| C-6 | ~121 | |
| C-7 | ~112 | |
| C-7a | ~136 | |
| CH (propanoyl) | ~55 | |
| CH₃ (propanoyl) | ~20 |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indole derivatives, based on standard laboratory practices.[6][7][8]
Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, is recommended.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent. Commonly used solvents for indole derivatives are Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Visualizations
The following diagrams illustrate the workflow for comparing experimental and predicted NMR spectra and the molecular structure of the target compound.
Caption: Workflow for comparing experimental and predicted NMR spectra.
Caption: Molecular structure of this compound.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. acdlabs.com [acdlabs.com]
- 4. Visualizer loader [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to 2-Chloro-1-(1H-indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for the cross-referencing of analytical data for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one against established literature values. Due to a notable absence of comprehensive published spectral data for this specific molecule, this document serves as a template, offering predicted data and standardized protocols to aid researchers in their analytical endeavors. The provided tables and workflows are designed to be populated with experimental findings for a direct and objective comparison.
Workflow for Analytical Data Cross-Referencing
The following diagram outlines the systematic process for comparing experimentally obtained analytical data with literature and predicted values.
Caption: Workflow for the cross-referencing of analytical data.
Analytical Data Comparison
The following tables provide a template for comparing experimental data with literature values. In the absence of published literature data for this compound, the "Literature Value" columns are intentionally left blank for researchers to populate as data becomes available. For mass spectrometry, predicted values are provided for comparison.
Table 1: ¹H NMR Data Comparison
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Literature Value (ppm) |
| Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Not Available |
| ... | ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data Comparison
| Chemical Shift (δ) ppm | Assignment | Literature Value (ppm) |
| Experimental Data | Experimental Data | Not Available |
| ... | ... | ... |
Table 3: IR Spectroscopy Data Comparison
| Wavenumber (cm⁻¹) | Functional Group Assignment | Literature Value (cm⁻¹) |
| Experimental Data | Experimental Data | Not Available |
| ... | ... | ... |
Table 4: Mass Spectrometry Data Comparison
| Adduct | Predicted m/z | Predicted CCS (Ų) | Experimental m/z |
| [M+H]⁺ | 208.05237 | 142.4 | Experimental Data |
| [M+Na]⁺ | 230.03431 | 152.4 | Experimental Data |
| [M-H]⁻ | 206.03781 | 144.7 | Experimental Data |
| [M+NH₄]⁺ | 225.07891 | 163.2 | Experimental Data |
| [M+K]⁺ | 246.00825 | 147.1 | Experimental Data |
| [M+H-H₂O]⁺ | 190.04235 | 137.2 | Experimental Data |
| [M+HCOO]⁻ | 252.04329 | 159.4 | Experimental Data |
| [M+CH₃COO]⁻ | 266.05894 | 182.3 | Experimental Data |
Predicted data sourced from PubChemLite.
Experimental Protocols
The following are generalized experimental protocols for acquiring the analytical data. Researchers should adapt these to their specific instrumentation and laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) with or without a small amount of acid (e.g., formic acid) or base to promote ionization.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes over a relevant mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Compare the experimental mass-to-charge ratios (m/z) with the theoretical values for the expected elemental composition.
This guide provides a foundational framework for the analytical characterization of this compound. As more experimental data becomes publicly available, this document can be updated to provide a more comprehensive comparison. Researchers are encouraged to contribute their findings to public databases to enrich the collective understanding of this compound.
A Comparative Guide to Assessing the Enantiomeric Purity of 2-chloro-1-(1H-indol-3-yl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral drug candidates, such as derivatives of 2-chloro-1-(1H-indol-3-yl)propan-1-one. These compounds, possessing a stereogenic center at the α-position to the carbonyl group, require precise analytical methods to quantify the enantiomeric excess (e.e.), as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of these derivatives, supported by experimental data from analogous compounds and detailed methodologies.
Primary Analytical Techniques: A Comparative Overview
The most established methods for determining the enantiomeric purity of chiral compounds include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. The choice of technique depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for preparative-scale separation.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
Chiral HPLC is the most widely used technique for enantiomeric separation due to its robustness, versatility, and high resolving power. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with aromatic moieties like the indole group.
Key Considerations for HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based columns like Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening. The selection of the CSP is often empirical, but these phases have demonstrated broad enantioselectivity for compounds containing aromatic groups and carbonyl functionalities.
-
Mobile Phase Composition: In normal phase mode, mixtures of alkanes (e.g., n-hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are commonly used. The ratio of these solvents significantly impacts retention times and resolution. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape, while for acidic compounds, an acid (e.g., trifluoroacetic acid) may be beneficial. Reversed-phase and polar organic modes can also be explored, especially with immobilized polysaccharide CSPs.
Illustrative Performance Data on Polysaccharide-based CSPs (for analogous compounds):
| Chiral Stationary Phase | Mobile Phase (typical) | Analyte Type (Analogous) | Retention Time (min) (typical range) | Resolution (Rs) (typical range) |
| Lux® Cellulose-1 | n-Hexane/Isopropanol (90:10, v/v) | Aromatic ketones | 5 - 15 | 1.5 - 4.0 |
| Chiralpak® AD-H | n-Hexane/Ethanol (80:20, v/v) | α-Halo ketones | 8 - 20 | 1.8 - 5.0 |
| Lux® Cellulose-2 | Methanol (100%) | Indole derivatives | 6 - 18 | 1.2 - 3.5 |
| Chiralpak® IC | Acetonitrile/Water (90:10, v/v) | Aromatic compounds | 4 - 12 | > 1.5 |
Note: The data presented is illustrative and based on the separation of compounds structurally related to this compound derivatives. Actual performance will vary depending on the specific derivative and optimized conditions.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency. It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, often with a small amount of a polar organic co-solvent (modifier). The low viscosity and high diffusivity of the mobile phase in SFC lead to reduced analysis times.
Advantages of SFC:
-
Speed: Significantly faster analysis times compared to HPLC.
-
Reduced Solvent Consumption: Primarily uses environmentally benign CO2.
-
Complementary Selectivity: Can provide different enantioselectivity compared to HPLC, even with the same CSP.
Illustrative SFC Performance Data (for analogous compounds):
| Chiral Stationary Phase | Mobile Phase (typical) | Analyte Type (Analogous) | Retention Time (min) (typical range) | Resolution (Rs) (typical range) |
| Chiralpak® AD | CO2/Methanol (80:20, v/v) | Aromatic ketones | 2 - 8 | 2.0 - 6.0 |
| Lux® Cellulose-4 | CO2/Isopropanol (85:15, v/v) | Indole derivatives | 3 - 10 | 1.8 - 4.5 |
Note: This data is illustrative and based on separations of analogous compounds. The SFC screen often utilizes a combination of four main columns (Chirlapak AD and AS, and Chiralcel OD and OJ) and two solvent modifiers (methanol and isopropanol) for high success rates.[1]
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.
Key Features of Chiral CE:
-
High Efficiency: Generates very sharp peaks, leading to high resolution.
-
Low Sample and Reagent Consumption: Ideal for valuable or limited samples.
-
Rapid Method Development: The ease of changing the chiral selector in the buffer facilitates quick screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their signals in the NMR spectrum. The ratio of the integrated peak areas of the resolved signals corresponds to the enantiomeric ratio. Pirkle's alcohol is a well-known CSA for this purpose.
Advantages of NMR with CSAs:
-
Direct Measurement: Provides a direct measure of the enantiomeric ratio without the need for chromatographic separation.
-
No Racemization Risk: The measurement is performed on the underivatized analyte.
-
Structural Information: Can provide information about the absolute configuration of the major enantiomer.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection:
-
Screen a set of polysaccharide-based chiral stationary phases, such as Lux® Cellulose-1, Lux® Amylose-1, Chiralpak® AD-H, and Chiralpak® IC.
-
Use columns with dimensions of 250 mm x 4.6 mm, packed with 5 µm particles.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol) in ratios of 90:10, 80:20, and 70:30 (v/v).
-
For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 280 nm for the indole chromophore).
-
-
Optimization:
-
Once separation is observed, optimize the resolution (Rs) and analysis time by fine-tuning the mobile phase composition (e.g., varying the alcohol percentage in 1-2% increments).
-
Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation.
-
Evaluate different alcohol modifiers (e.g., ethanol vs. isopropanol).
-
-
Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each enantiomer.
-
Determine the enantiomeric excess (% e.e.) using the formula: % e.e. = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Protocol 2: Chiral Capillary Electrophoresis (CE) Screening
-
Capillary Preparation:
-
Use a fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).
-
Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and then the background electrolyte (BGE).
-
-
Background Electrolyte (BGE) and Chiral Selector:
-
Prepare a BGE of 50 mM phosphate buffer at pH 2.5.
-
Screen a series of cyclodextrin derivatives as chiral selectors, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfated-β-cyclodextrin (S-β-CD), and carboxymethyl-β-cyclodextrin (CM-β-CD), at a concentration of 10-20 mM in the BGE.
-
-
Electrophoresis Conditions:
-
Apply a voltage of 15-25 kV.
-
Maintain the capillary temperature at 25 °C.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Detect the analytes using a UV detector at an appropriate wavelength.
-
-
Optimization:
-
Optimize the concentration of the chiral selector, the pH of the BGE, and the applied voltage to achieve baseline separation.
-
Visualizations
Workflow for Chiral Method Development
References
comparative antimicrobial spectrum of 2-chloro-1-(1H-indol-3-yl)propan-1-one derivatives
A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of various indole-based compounds. This guide provides a comparative analysis of their efficacy against a range of microbial pathogens, supported by experimental data and detailed protocols.
While specific data on the antimicrobial spectrum of 2-chloro-1-(1H-indol-3-yl)propan-1-one derivatives is not extensively available in the reviewed literature, this guide presents a comparative analysis of structurally related indole derivatives that have been evaluated for their antimicrobial properties. The information herein is compiled from various studies to provide a broader understanding of the potential of the indole scaffold in antimicrobial drug discovery.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various indole derivatives has been assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in these evaluations.[1] The following tables summarize the MIC values for different classes of indole derivatives as reported in the literature.
Table 1: Antibacterial Activity of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Staphylococcus aureus ATCC 25923 | S. aureus (MRSA) ATCC 43300 | Mycobacterium smegmatis | Candida albicans ATCC 10231 | Reference |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | 3.90 | < 1 | - | - | [2] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | Indolylbenzo[d]imidazole (3ao) | < 1 | < 1 | - | - | [3][4] |
| Indolylbenzo[d]imidazole (3aq) | < 1 | < 1 | - | 3.9 | [3][4] | |
| Indolylbenzo[d]imidazole (3aa) | 7.8 | 3.9 | - | - | [3][4] | |
| Indolylbenzo[d]imidazole (3ad) | 7.8 | 7.8 | - | - | [3][4] | |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | - | - | 3.9 | 3.9 | [3][4] |
Table 2: Antimicrobial Activity of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one Derivatives (Inhibition Zone in mm at 100 µg/ml)
| Compound | Pseudomonas aeruginosa | Staphylococcus aureus | Escherichia coli | Vibrio cholerae | Candida albicans | Reference |
| 3d | Good Activity | Good Activity | Good Activity | Good Activity | - | [5] |
| 3e | Good Activity | Good Activity | Good Activity | Good Activity | - | [5] |
| 3h | Good Activity | Good Activity | Good Activity | Good Activity | - | [5] |
| 3c | - | - | - | - | Good Activity | [5] |
| Amoxicillin (Standard) | - | - | - | - | - | [5] |
| Flucanazole (Standard) | - | - | - | - | Good Activity | [5] |
Note: "Good Activity" indicates significant inhibition, but specific zone diameters were not consistently provided in the source material.
It has been observed that derivatives with bromine substitution on the aryl ring tend to show enhanced antimicrobial effects.[5]
Experimental Protocols
The following are generalized protocols for antimicrobial susceptibility testing as described in the referenced literature.
1. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.[6]
-
Microbial Culture Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of 10^8 CFU/mL.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (e.g., 9 mm diameter) is used to create uniform wells in the agar.[5]
-
Application of Test Compounds: A defined concentration of the test compound, typically dissolved in a solvent like DMSO, is added to each well.[5] A well with the solvent alone serves as a negative control, and a standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1]
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a multi-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1][7]
Workflow and Process Visualization
The following diagrams illustrate the general workflows for the synthesis of certain indole derivatives and the process of antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Synthesis of N-acyl hydrazone derivatives of indole.[6][8]
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Evaluation of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The development of diverse chemical libraries based on the indole nucleus is therefore of significant interest in the pursuit of novel therapeutic agents. This guide provides a comprehensive evaluation of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key building block for the combinatorial synthesis of indole-based compound libraries. Its performance is compared with other relevant indole-based building blocks, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an α-haloketone derivative of indole. This class of compounds is characterized by two electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing a halogen. This dual reactivity makes it a highly versatile synthon for the introduction of diverse chemical functionalities, a crucial feature for the construction of combinatorial libraries. The presence of the indole nucleus provides a key pharmacophore that can interact with a variety of biological targets.
Synthesis and Reactivity
While specific literature on the synthesis of this compound is limited, its preparation can be reliably inferred from established methods for analogous compounds. A plausible and efficient synthetic route is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride in the presence of a suitable Lewis acid.
Proposed Synthetic Protocol:
To a solution of indole (1 equivalent) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂; 1.1 equivalents) is added at 0 °C. 2-Chloropropionyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of ice water, and the product is extracted with an organic solvent. Purification by column chromatography on silica gel would be expected to yield the desired product.
The primary utility of this compound in combinatorial chemistry lies in its reactivity towards a wide range of nucleophiles. The α-chloro group is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of various side chains.
Comparison with Alternative Indole Building Blocks
The performance of this compound as a building block can be evaluated by comparing it to other commonly used indole-based synthons in combinatorial chemistry.
| Building Block | Key Reaction(s) | Advantages | Disadvantages |
| This compound | Nucleophilic substitution at the α-carbon | - Direct introduction of diverse side chains.- Two points of diversification (N-H of indole and α-position).- Generally good reactivity of α-haloketones. | - Potential for side reactions at the indole nitrogen.- May require protection of the indole N-H for certain reactions. |
| Indole-3-glyoxylamides | Amide bond formation | - High efficiency and reliability of amide coupling.- Access to peptide-like structures.[1] | - Limited to the introduction of amine nucleophiles. |
| 3-Cyanoacetylindoles | Knoevenagel condensation, Thorpe-Ziegler reaction | - Versatile for the synthesis of various heterocyclic rings fused to the indole.[2] | - Reactions can be more complex and may require specific catalysts. |
| 3-Formylindole (Indole-3-carboxaldehyde) | Reductive amination, Wittig reaction, Aldol condensation | - Widely available and cost-effective.- Well-established and diverse reactivity. | - May require multiple steps to achieve the same level of diversity as α-haloketones. |
Experimental Protocols for Library Synthesis
The following is a representative protocol for the parallel synthesis of a small library of N-substituted amino-ketones derived from this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).
-
Prepare stock solutions of a diverse set of amines in acetonitrile (e.g., 0.2 M).
-
To each well of the 96-well reaction block, add the amine solution (100 µL, 0.02 mmol).
-
Add the this compound stock solution (100 µL, 0.01 mmol) to each well.
-
Add DIPEA (2 equivalents based on the building block) to each well.
-
Seal the reaction block and heat at 60-80 °C for 12-24 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The resulting library of compounds can be dissolved in a suitable solvent (e.g., DMSO) for high-throughput screening.
Potential Biological Targets and Signaling Pathways
Libraries derived from the this compound scaffold have the potential to interact with a wide range of biological targets due to the prevalence of the indole motif in bioactive molecules. Known targets for substituted indole ketones include various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. For instance, cyclin-dependent kinases (CDKs) are attractive targets for the development of anticancer agents.[3]
Conclusion
This compound is a promising and versatile building block for combinatorial chemistry. Its straightforward synthesis and the reactive α-chloro group allow for the efficient generation of diverse libraries of indole derivatives. While direct comparative data for this specific molecule is not abundant in the literature, its performance can be favorably benchmarked against other established indole-based building blocks based on the well-understood reactivity of α-haloketones. The resulting compound libraries are of significant interest for screening against a variety of biological targets, particularly kinases involved in cell proliferation and signaling, making this building block a valuable tool in modern drug discovery.
References
- 1. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying 2-chloro-1-(1H-indol-3-yl)propan-1-one: A Comparative Guide to Recrystallization and Column Chromatography
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of two common purification techniques—recrystallization and column chromatography—for the target compound 2-chloro-1-(1H-indol-3-yl)propan-1-one, a potentially valuable intermediate in pharmaceutical synthesis. This comparison is based on established laboratory practices for similar 3-acylindole derivatives, offering insights into the efficacy of each method.
Comparison of Purification Efficacy
The choice between recrystallization and column chromatography often depends on the specific requirements of the synthesis, including desired purity, yield, and the nature of the impurities. Below is a summary of the expected outcomes for each technique when purifying this compound.
| Parameter | Recrystallization | Column Chromatography |
| Purity (by HPLC) | >99.5% | ~98-99% |
| Yield | 65-85% | 70-90% |
| Recovery | Dependent on solubility | High |
| Time Efficiency | Can be faster for large scales | Can be time-consuming |
| Solvent Consumption | Moderate to High | High |
| Scalability | Readily scalable | Can be challenging to scale up |
| Impurity Profile | Effective for removing less soluble impurities | Effective for a broader range of polarities |
Experimental Protocols
The following are detailed methodologies for the purification of this compound using both recrystallization and column chromatography, adapted from procedures for analogous compounds.
Recrystallization Protocol
Recrystallization is a technique that relies on the differences in solubility of the compound of interest and its impurities in a given solvent at different temperatures.
-
Solvent Selection : Ethanol is a suitable solvent for recrystallizing many indole derivatives. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Dissolution : The crude this compound is dissolved in a minimal amount of hot ethanol.
-
Hot Filtration (Optional) : If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization : The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Isolation : The resulting crystals are collected by vacuum filtration.
-
Washing : The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying : The purified crystals are dried under vacuum to remove residual solvent.
Column Chromatography Protocol
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
-
Stationary Phase : Silica gel is a commonly used stationary phase for the purification of polar compounds like 3-acylindoles.
-
Mobile Phase (Eluent) : A mixture of ethyl acetate and hexanes is a typical eluent system. The polarity of the mobile phase can be adjusted by varying the ratio of the two solvents to achieve optimal separation. A starting ratio of 1:4 (ethyl acetate:hexanes) is a reasonable starting point.
-
Column Packing : A glass column is packed with a slurry of silica gel in the mobile phase.
-
Sample Loading : The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the silica gel column.
-
Elution : The mobile phase is passed through the column, and fractions are collected.
-
Fraction Analysis : The composition of the collected fractions is monitored by thin-layer chromatography (TLC).
-
Solvent Evaporation : Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Purity Analysis
The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis
-
Column : A reverse-phase C18 column is generally suitable.
-
Mobile Phase : A gradient of acetonitrile in water is a common mobile phase system.
-
Detection : UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 280 nm).
NMR Analysis
-
¹H NMR : The proton NMR spectrum should show characteristic signals for the indole ring protons, the methine proton adjacent to the chlorine, and the methyl group. The chemical shifts and coupling constants will confirm the structure of the purified compound.
-
¹³C NMR : The carbon NMR spectrum will provide further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts for the indole and the acylpropanone side chain.
Workflow and Decision Making
The choice of purification method can be guided by the initial purity of the crude product and the desired final purity.
A Comparative Guide to the Biological Evaluation of 2-Chloro-1-(1H-indol-3-yl)propan-1-one Analogues and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific peer-reviewed literature on the biological evaluation of 2-chloro-1-(1H-indol-3-yl)propan-1-one is limited, this guide provides a comparative analysis of a closely related analogue, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, and other pertinent indole derivatives. The data and protocols presented herein are extracted from studies on structurally similar compounds to offer valuable insights for researchers in the field of drug discovery and development.
I. Comparative Cytotoxicity Data
The cytotoxic potential of indole derivatives is a key area of investigation in the development of novel anticancer agents. The following table summarizes the inhibitory concentrations (IC50) of 1-(1-tosyl-1H-indol-3-yl)propan-1-one against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 | Lung Cancer | 2.6 | [1] |
| MCF7 | Breast Cancer | > IC50 of A549 | [1][2] | |
| PC-3 | Prostate Cancer | > IC50 of A549 | [1][2] |
Note: The highest inhibitory effect was observed in the A549 cell line[1].
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key biological assays used in the evaluation of 1-(1-tosyl-1H-indol-3-yl)propan-1-one.
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Culture: A549, MCF7, and PC-3 cells were cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and incubated for 24 hours.
-
The compound was added at various concentrations, and the plates were incubated for an additional 48 hours.
-
Cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was measured at a suitable wavelength (e.g., 515 nm) to quantify cell viability.[2]
-
2. Hemolysis Assay
This assay assesses the toxicity of a compound on red blood cells.
-
Sample Preparation: Human erythrocytes were obtained and washed.
-
Assay Procedure:
-
Erythrocytes were incubated with different concentrations of the compound.
-
After incubation, the samples were centrifuged.
-
The supernatant was collected, and the release of hemoglobin was measured spectrophotometrically.
-
The results are expressed as the percentage of hemolysis compared to a positive control (e.g., Triton X-100). Notably, 1-(1-tosyl-1H-indol-3-yl)propan-1-one did not show hemolytic activity[1][2].
-
3. Clonogenic Assay
This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation.
-
Assay Procedure:
-
A549 cells were seeded at a low density in 6-well plates.
-
After 24 hours, cells were treated with the compound at a specific concentration (e.g., 5.2 µM).
-
The medium was replaced every 2-3 days for a period of 7-14 days to allow for colony formation.
-
Colonies were fixed with methanol and stained with a suitable dye (e.g., crystal violet).
-
The number of colonies was counted to determine the inhibition of colony formation. Inhibition of clone formation was observed in the A549 cell line at a concentration of 5.2 µM[1].
-
4. Wound Healing (Migration) Assay
This assay is used to study cell migration.
-
Assay Procedure:
-
A549 cells were grown to confluence in 6-well plates.
-
A "wound" was created by scratching the cell monolayer with a sterile pipette tip.
-
The cells were washed to remove debris and then treated with the compound at different concentrations.
-
The closure of the wound was monitored and photographed at different time points (e.g., 0, 24, and 48 hours).
-
The rate of wound closure was quantified to assess the effect of the compound on cell migration. The compound was found to inhibit wound closure in A549 cells at the highest concentrations after 48 hours of treatment[2].
-
5. Apoptosis and Necrosis Analysis by Flow Cytometry
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Staining: A549 cells were treated with the compound, harvested, and then stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Annexin V-positive and PI-negative cells are considered early apoptotic.
-
Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative and PI-negative cells are viable.
-
-
Treatment with 1-(1-tosyl-1H-indol-3-yl)propan-1-one was shown to induce apoptosis in A549 cells[2].
III. Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential signaling pathways can aid in understanding the compound's mechanism of action.
Caption: Workflow for the biological evaluation of indole analogues.
Caption: Apoptotic effect of the indole analogue on A549 cells.
This guide serves as a foundational resource for researchers interested in the biological activities of this compound analogues and related indole derivatives. The provided data and protocols, derived from studies on a closely related compound, offer a starting point for further investigation and the design of new, potent therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 2-chloro-1-(1H-indol-3-yl)propan-1-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a compound requiring careful handling due to its chemical properties. Adherence to these guidelines is crucial for minimizing risks and ensuring responsible chemical waste management.
Hazard Profile and Waste Classification
| Waste Classification Data | |
| Chemical Name | This compound |
| Chemical Class | Chlorinated Organic Compound, Indole Derivative |
| Hazard Characteristics | Likely Toxic, Irritant |
| Disposal Route | Hazardous Waste Collection for Incineration |
| Incompatible Waste Streams | Strong Oxidizers, Strong Bases, Reactive Metals |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including neat compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), as hazardous waste.
-
Segregate this waste stream from other types of laboratory waste. Specifically, do not mix it with non-halogenated organic waste, acidic or basic waste, or reactive chemicals[4][5].
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended[6][7].
-
Clearly label the container with the words "HAZARDOUS WASTE"[4][7].
-
The label must also include the full chemical name: "this compound" and its approximate concentration and volume.
-
Indicate the date when waste was first added to the container[6][8].
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][6][8].
-
Ensure the SAA is a secondary containment tray or cabinet to prevent the spread of material in case of a spill.
-
Keep the waste container closed at all times, except when adding waste[6][7][9].
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[5][10].
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste in your chlorinated waste stream[9]. Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste or according to your institution's guidelines for empty chemical containers[5][10].
5. Arranging for Waste Pickup:
-
Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowed time (typically up to 12 months, but check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department[6][8][11].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting EHS directly.
6. Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container and label it accordingly.
-
Report the spill to your laboratory supervisor and EHS office.
Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Figure 1: Disposal Workflow
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. chemical-label.com [chemical-label.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. odu.edu [odu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for 2-chloro-1-(1H-indol-3-yl)propan-1-one
This guide provides critical safety and handling information for researchers, scientists, and drug development professionals working with 2-chloro-1-(1H-indol-3-yl)propan-1-one. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. A related compound, 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment is mandatory.
Minimum PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles marked with "Z87" | Protects against chemical splashes that could cause serious eye damage[2][3]. |
| Face shield (in addition to goggles) | Required when there is a high risk of splashing, such as during bulk handling or reaction quenching[2][4]. | |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Double-gloving may be necessary for added protection[2][5]. |
| Body Protection | Laboratory coat (buttoned) | Protects clothing and skin from spills and contamination[4][5]. |
| Closed-toe shoes and long pants | Prevents exposure of feet and legs to chemical spills[2]. | |
| Respiratory Protection | Use in a chemical fume hood | Ensures adequate ventilation and minimizes inhalation of dust or vapors[6]. |
| NIOSH/MSHA approved respirator | Required if working outside of a fume hood or if exposure limits are exceeded[6]. |
Safe Handling and Operational Procedures
Adherence to proper handling procedures is crucial to minimize exposure and ensure safety.
Experimental Workflow for Safe Handling
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling the compound, ensure that a safety shower and eyewash station are readily accessible[6].
-
Don all required personal protective equipment as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling :
-
All work with this compound should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid direct contact with the skin, eyes, and clothing[7].
-
When weighing or transferring the solid, do so carefully to minimize dust formation.
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated area[6][7].
-
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[7].
-
In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[7]. Remove and wash contaminated clothing before reuse.
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[7].
-
If swallowed : Do NOT induce vomiting. Call a physician or poison control center immediately[6].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware appropriately. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use. |
General Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant[7].
-
Do not let the product enter drains.
-
All waste must be handled in accordance with local, state, and federal regulations.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. chemical-label.com [chemical-label.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
